molecular formula C7H7Cl2N B025760 2,4-Dichloro-3-methylaniline CAS No. 19853-79-3

2,4-Dichloro-3-methylaniline

Cat. No.: B025760
CAS No.: 19853-79-3
M. Wt: 176.04 g/mol
InChI Key: FOYMVHMUBKHXLY-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-methylaniline is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dichloro-3-methylaniline
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InChI

InChI=1S/C7H7Cl2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FOYMVHMUBKHXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
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DSSTOX Substance ID

DTXSID4066541
Record name Benzenamine, 2,4-dichloro-3-methyl-
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Molecular Weight

176.04 g/mol
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CAS No.

19853-79-3
Record name 2,4-Dichloro-3-methylbenzenamine
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Record name 2,4-Dichloro-m-toluidine
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Record name Benzenamine, 2,4-dichloro-3-methyl-
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Record name Benzenamine, 2,4-dichloro-3-methyl-
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Record name 2,4-dichloro-m-toluidine
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Record name 2,4-DICHLORO-M-TOLUIDINE
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Foundational & Exploratory

Navigating the Solubility Landscape of 2,4-Dichloro-3-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-methylaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the available solubility information for this compound and offers detailed experimental protocols for its determination.

Core Concepts: Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of understanding solubility. The polarity of the solute and the solvent, as well as the potential for hydrogen bonding and other intermolecular forces, dictates the extent to which a compound will dissolve. This compound, with its aromatic ring, chloro-substituents, and an amino group, possesses a moderate polarity. It is expected to be more soluble in organic solvents than in water. While quantitative data for this compound is scarce in publicly available literature, qualitative information for structurally similar compounds can provide valuable insights.

Quantitative Solubility Data

Currently, there is a significant lack of published quantitative data on the solubility of this compound in common organic solvents. One available source indicates a calculated water solubility of "Very slightly soluble (0.12 g/L) (25 ºC)"[1]. However, for practical applications in organic synthesis and drug development, its solubility in organic solvents is of greater importance.

To address this knowledge gap, this guide provides detailed methodologies for the experimental determination of solubility. For context, qualitative solubility information for related compounds is summarized in the table below.

CompoundSolventSolubility
2,4-DichloroanilineAlcohol, EtherSlightly soluble[2]
2,6-Dichloro-3-methylanilineChloroform, MethanolSlightly soluble[3]
AnilineAlcohol, Ether, BenzeneSoluble[4]

Experimental Protocols for Solubility Determination

The following section outlines a robust gravimetric method for determining the solubility of this compound in various organic solvents. This method is straightforward and relies on the accurate measurement of mass.

Gravimetric Method

This method involves preparing a saturated solution of the compound at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

    • For finer suspensions, centrifugation of the vials can be employed to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe. It is critical to avoid disturbing the undissolved solid.

    • Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, dry vial. Record the exact mass of the transferred solution.

  • Solvent Evaporation:

    • Place the vial containing the saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Continue heating until a constant mass of the dried solute is achieved.

  • Calculation of Solubility:

    • Calculate the solubility (S) in grams per liter (g/L) or milligrams per milliliter (mg/mL) using the following formula:

      S = (mass of dried solute / mass of saturated solution - mass of dried solute) * density of the solvent * 1000

Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_samp Sampling & Measurement cluster_calc Calculation A Add excess this compound to a known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-48 hours) B->C Incubate D Settle or centrifuge to separate solid and liquid phases C->D E Withdraw clear supernatant with a filtered syringe D->E F Record mass of the saturated solution E->F G Evaporate solvent F->G H Record mass of dried solute G->H I Calculate Solubility (g/L or mg/mL) H->I

Caption: Workflow for the gravimetric determination of solubility.

Logical Relationships in Solubility Studies

The determination of solubility is a critical first step in many experimental workflows in drug development and chemical synthesis. The following diagram illustrates the logical flow from solubility determination to subsequent applications.

G Sol Determine Solubility of This compound Syn Optimize Reaction Conditions (e.g., concentration, solvent choice) Sol->Syn Pur Develop Purification Strategy (e.g., crystallization, chromatography) Sol->Pur Form Design Formulation (for preclinical studies) Sol->Form Ana Prepare Analytical Standards Sol->Ana

Caption: The central role of solubility data in chemical R&D.

Conclusion

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4-Dichloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4-dichloro-3-methylaniline. Due to the limited availability of experimental spectra for this specific compound in the public domain, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related analogs to provide a robust prediction and interpretation of its spectral characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and development of novel chemical entities.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the analysis of substituent effects on the chemical shifts of the aromatic protons and the methyl and amine groups. The predictions are derived from the experimental data of analogous compounds, including aniline, 3-methylaniline, and 2,4-dichloroaniline. The data is presented for a standard NMR experiment conducted in deuterated chloroform (CDCl₃) at 400 MHz.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-5~ 7.15d~ 8.5
H-6~ 6.70d~ 8.5
NH₂~ 4.0 (broad)s-
CH₃~ 2.30s-

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are estimated by considering the additive effects of the chloro, methyl, and amino substituents on the aromatic carbon signals. These predictions provide a valuable tool for the structural verification of synthesized this compound. The data is presented for a standard proton-decoupled ¹³C NMR experiment in CDCl₃ at 100 MHz.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-NH₂)~ 144
C-2 (C-Cl)~ 120
C-3 (C-CH₃)~ 138
C-4 (C-Cl)~ 125
C-5~ 130
C-6~ 116
CH₃~ 18

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of substituted anilines, based on common laboratory practices.

Sample Preparation:

  • Approximately 10-20 mg of the solid this compound sample is accurately weighed.

  • The sample is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • The solution is transferred to a clean, dry 5 mm NMR tube.

  • The tube is capped and gently agitated to ensure complete dissolution and homogeneity.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Number of Scans: 1024-4096 (depending on sample concentration)

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 200 ppm

  • Reference: CDCl₃ solvent peak at 77.16 ppm

Visualizations

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure and the predicted NMR spectral correlations.

Caption: Molecular structure of this compound.

NMR_Correlations Predicted NMR Signal Assignments cluster_protons ¹H NMR cluster_carbons ¹³C NMR H5 H-5 (~7.15 ppm) C5 C-5 (~130 ppm) H5->C5 H6 H-6 (~6.70 ppm) C6 C-6 (~116 ppm) H6->C6 NH2 NH₂ (~4.0 ppm) C1 C-1 (~144 ppm) NH2->C1 CH3_H CH₃ (~2.30 ppm) CH3_C CH₃ (~18 ppm) CH3_H->CH3_C C2 C-2 (~120 ppm) C3 C-3 (~138 ppm) C4 C-4 (~125 ppm) CH3_C->C3

Caption: Predicted ¹H and ¹³C NMR signal correlations.

A Technical Guide to the Theoretical and Experimental pKa of 2,4-Dichloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to determining the acid dissociation constant (pKa) of 2,4-dichloro-3-methylaniline. Given the absence of a readily available experimental pKa value in scientific literature, this document focuses on robust theoretical prediction methodologies and established experimental protocols applicable to this compound and its analogs.

Introduction to pKa and its Importance

The acid dissociation constant (pKa) is a critical physicochemical parameter that quantifies the strength of an acid in a solution. For an amine like this compound, the pKa value refers to the acidity of its conjugate acid, the anilinium ion. This value is paramount in drug discovery and development as it governs the state of ionization of a molecule at a given pH. The ionization state, in turn, influences crucial pharmacokinetic and pharmacodynamic properties, including:

  • Solubility: The aqueous solubility of a compound is often pH-dependent.

  • Permeability: The ability of a molecule to cross biological membranes is significantly affected by its charge.

  • Receptor Binding: The interaction with biological targets can be highly sensitive to the protonation state of the ligand.

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion are all influenced by the pKa of a drug candidate.

Aniline and its substituted derivatives are weak bases, and their basicity is modulated by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as chlorine atoms, are expected to decrease the basicity of the aniline nitrogen, resulting in a lower pKa value for the corresponding anilinium ion.

Theoretical and Predicted pKa Values

Due to the lack of a published experimental pKa for this compound, computational methods are the primary means of estimating this value. Various in-silico approaches are available, ranging from quantum mechanical calculations to empirical and machine learning-based models.

While a specific predicted value for this compound is not available in the public domain, a predicted value for the isomeric 2,6-dichloro-3-methylaniline is reported as 0.83 ± 0.10 [1][2]. This provides a reasonable estimate for the pKa of this compound, as the electronic effects of the substituents are expected to be similar.

Data Summary: pKa of Dichloro-methylaniline Isomers

CompoundCAS NumberPredicted pKaExperimental pKa
This compound19853-79-3Not availableNot available
2,6-Dichloro-3-methylaniline64063-37-20.83 ± 0.10[1][2]Not available

Methodologies for Theoretical pKa Prediction

The prediction of pKa values for small molecules can be approached through several computational techniques. These methods are often employed in drug discovery to screen large libraries of compounds.[3]

3.1. Quantum Mechanical (QM) Methods

First-principles QM methods, such as Density Functional Theory (DFT), can provide accurate pKa predictions by calculating the Gibbs free energy change of the deprotonation reaction.[4] These calculations often involve a thermodynamic cycle that dissects the process into gas-phase deprotonation and the solvation energies of the species involved. The accuracy of these methods is highly dependent on the chosen level of theory, basis set, and the solvation model used (e.g., IEFPCM, SMD).[5][6]

3.2. Semi-Empirical Methods

Semi-empirical methods, such as PM3 and AM1, offer a faster alternative to QM methods by using parameters derived from experimental data to simplify the calculations.[7] These methods can be useful for predicting the pKa of substituted anilines and have shown reasonable correlation with experimental values.[8]

3.3. Empirical and QSPR Methods

Quantitative Structure-Property Relationship (QSPR) models and other empirical methods rely on databases of experimental pKa values to derive correlations.[3] Software packages like ACD/Labs Percepta and ChemAxon's MarvinSketch use fragment-based approaches and Hammett-type equations to predict pKa values with high speed and accuracy for compounds within their applicability domain.[9][10][11][12][13]

3.4. Machine Learning Approaches

More recently, machine learning models, particularly graph-convolutional neural networks, have been developed for pKa prediction.[14][15] These models learn the relationship between molecular structure and pKa from large datasets and can offer high accuracy, even for novel chemical scaffolds.[16]

Logical Workflow for Theoretical and Experimental pKa Determination

pKa_Workflow cluster_theoretical Theoretical Prediction cluster_experimental Experimental Determination mol_structure Molecular Structure (this compound) select_method Select Prediction Method (QM, Semi-Empirical, ML) mol_structure->select_method perform_calc Perform Calculation (e.g., DFT, MarvinSketch) select_method->perform_calc predicted_pka Predicted pKa Value perform_calc->predicted_pka compare Compare & Validate predicted_pka->compare synthesis Synthesize & Purify Compound select_protocol Select Experimental Protocol (e.g., Spectrophotometry, Titration) synthesis->select_protocol run_experiment Execute Experiment select_protocol->run_experiment analyze_data Analyze Data (e.g., Titration Curve Fitting) run_experiment->analyze_data experimental_pka Experimental pKa Value analyze_data->experimental_pka experimental_pka->compare

Caption: Workflow for pKa determination.

Experimental Protocols for pKa Determination

Should an experimental determination of the pKa of this compound be required, several well-established methods can be employed. The choice of method often depends on the compound's properties, such as solubility and chromophore presence.

4.1. Spectrophotometric Titration

This is a common and accurate method for compounds that possess a chromophore close to the ionization center, where the UV-Vis absorbance spectrum changes with pH.

  • Principle: The acidic (anilinium ion) and basic (aniline) forms of the molecule will have different molar absorptivities at a specific wavelength. By measuring the absorbance of the solution at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it in a series of aqueous buffers of known pH.

    • Record the UV-Vis spectrum for each buffered solution over a relevant wavelength range.

    • Identify an analytical wavelength where the difference in absorbance between the protonated and deprotonated species is maximal.

    • Plot absorbance at the analytical wavelength versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

4.2. Potentiometric Titration

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

  • Principle: A solution of the amine is titrated with a strong acid (e.g., HCl). The pH is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where the concentrations of the aniline and the anilinium ion are equal.

  • Methodology:

    • Dissolve a precisely weighed amount of this compound in a suitable solvent, which may require a co-solvent like ethanol due to the low aqueous solubility of many anilines.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a calibrated pH meter to monitor the pH.

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the point where half of the amine has been neutralized.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to determine pKa values by monitoring the change in chemical shifts of nuclei near the ionization site as a function of pH.

  • Principle: The chemical shift of protons (or other nuclei like ¹³C or ¹⁵N) close to the amino group will be different for the protonated and deprotonated forms. A plot of the chemical shift versus pH will yield a sigmoidal curve from which the pKa can be determined.

  • Methodology:

    • Prepare a series of samples of this compound in buffers of varying, precisely known pH values.

    • Acquire the ¹H NMR (or other relevant nuclei) spectrum for each sample.

    • Identify a nucleus whose chemical shift is sensitive to the protonation state of the amino group.

    • Plot the observed chemical shift of this nucleus as a function of pH. The pKa corresponds to the pH at the inflection point of the resulting titration curve.

Experimental Workflow for Spectrophotometric pKa Determination

Experimental_Workflow start Start prep_stock Prepare Stock Solution of Compound start->prep_stock prep_buffers Prepare Series of Aqueous Buffers (Known pH) start->prep_buffers create_samples Create Samples by Diluting Stock in Buffers prep_stock->create_samples prep_buffers->create_samples measure_uv Measure UV-Vis Spectrum for Each Sample create_samples->measure_uv plot_data Plot Absorbance vs. pH measure_uv->plot_data fit_curve Fit Sigmoidal Curve to Data plot_data->fit_curve determine_pka Determine pKa from Inflection Point fit_curve->determine_pka

Caption: Spectrophotometric pKa workflow.

Conclusion

While an experimentally determined pKa for this compound is not currently documented in readily accessible literature, a reliable estimate can be inferred from the predicted value of its isomer, 2,6-dichloro-3-methylaniline (pKa ≈ 0.83). For applications requiring high accuracy, this value should be determined experimentally using standard protocols such as spectrophotometric or potentiometric titration. The theoretical and experimental frameworks outlined in this guide provide the necessary tools for researchers, scientists, and drug development professionals to confidently assess the pKa of this and similar compounds, enabling a more informed progression of research and development activities.

References

An In-depth Technical Guide on 2,4-Dichloro-3-methylaniline: Synthesis and Molecular Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2,4-Dichloro-3-methylaniline, with a focus on its synthesis and molecular characteristics. While experimental crystallographic data for this specific compound is not publicly available, this document compiles the known experimental protocols for its preparation and presents predicted molecular properties. A diagram of its molecular structure is also provided to aid in visualization and computational modeling efforts. The information herein is intended to support research and development activities where this compound may be a key starting material or intermediate.

Introduction

This compound is a halogenated aromatic amine, a class of compounds that are pivotal in the synthesis of a wide array of industrial and pharmaceutical products. The specific substitution pattern of two chlorine atoms and a methyl group on the aniline ring imparts distinct chemical properties that make it a valuable precursor in organic synthesis. Understanding its molecular geometry and having reliable synthesis protocols are crucial for its effective utilization in research and drug development.

Molecular Structure and Predicted Properties

As of the latest literature review, a definitive crystal structure of this compound determined by X-ray diffraction has not been reported. The absence of this experimental data in crystallographic databases prevents a detailed analysis of its solid-state molecular geometry, including precise bond lengths, bond angles, and intermolecular interactions.

However, computational methods provide valuable insights into its molecular characteristics. The predicted properties of this compound are summarized in the table below. These values are useful for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₇H₇Cl₂NPubChem[1]
Molecular Weight 176.04 g/mol PubChem
Monoisotopic Mass 174.99556 DaPubChem[1]
XlogP (predicted) 2.9PubChem[1]

Experimental Protocols: Synthesis of this compound

A detailed experimental procedure for the synthesis of this compound has been documented.[2] The synthesis involves the reduction of 2,6-dichloro-3-nitrotoluene using stannous chloride in an acidic ethanolic solution.

Materials and Reagents
  • 2,6-Dichloro-3-nitrotoluene

  • Stannous chloride (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (C₂H₅OH)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Water (H₂O)

Synthesis Procedure[2]
  • A solution of 50.0 g (0.243 mole) of 2,6-dichloro-3-nitrotoluene and 225 g (1.0 mole) of stannous chloride in 250 ml of concentrated hydrochloric acid and 125 ml of ethanol is prepared in a suitable reaction vessel equipped with a reflux condenser and a stirrer.

  • The stirred solution is heated under reflux for 1 hour.

  • After the reflux period, the reaction mixture is allowed to cool to ambient temperature and is stirred for an additional 16 hours.

  • The mixture is then made basic by the addition of sodium hydroxide.

  • The basic solution is concentrated under reduced pressure to remove the solvents.

  • The resulting residue is slurried with water, and the insoluble solid is collected by filtration and allowed to air dry.

  • The collected solid is then digested with 500 ml of chloroform and 100 ml of ethanol.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield 33.5 g of this compound. The reported melting point of the product is 56-57.5°C.[2]

The following diagram illustrates the workflow of the synthesis process:

G start Start: 2,6-dichloro-3-nitrotoluene, stannous chloride, HCl, ethanol reflux Heat under reflux for 1 hour start->reflux cool_stir Cool to ambient temperature and stir for 16 hours reflux->cool_stir basify Make basic with NaOH cool_stir->basify concentrate1 Concentrate under reduced pressure basify->concentrate1 slurry Slurry residue with water concentrate1->slurry filter1 Filter to collect insolubles slurry->filter1 digest Digest solid with chloroform and ethanol filter1->digest filter2 Filter digest->filter2 concentrate2 Concentrate filtrate under reduced pressure filter2->concentrate2 end End Product: this compound concentrate2->end

Caption: Synthesis workflow for this compound.

Molecular Visualization

The following diagram represents the two-dimensional chemical structure of this compound.

Caption: Molecular structure of this compound.

Conclusion

While the experimental crystal structure of this compound remains to be determined, this guide provides the essential information currently available, including a detailed synthesis protocol and predicted molecular properties. The provided synthesis workflow and molecular structure diagram serve as valuable resources for researchers engaged in the synthesis and application of this compound. Future studies involving single-crystal X-ray diffraction would be invaluable in providing a more complete understanding of its molecular geometry and intermolecular interactions in the solid state.

References

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution Patterns of 2,4-Dichloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and electrophilic substitution patterns of 2,4-dichloro-3-methylaniline. The document elucidates the directing effects of the amino, chloro, and methyl substituents, which collectively influence the regioselectivity of electrophilic aromatic substitution reactions. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous substituted anilines to predict its behavior in key reactions such as halogenation, nitration, and sulfonation. Detailed experimental protocols, adapted from closely related compounds, are provided to serve as a practical starting point for synthetic applications. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis and derivatization of halogenated anilines for applications in drug discovery and materials science.

Introduction to this compound

This compound is a polysubstituted aromatic amine with a molecular formula of C₇H₇Cl₂N. Its structure, featuring a combination of electron-donating and electron-withdrawing groups, presents a unique case for studying the principles of electrophilic aromatic substitution. The interplay of the activating amino and methyl groups with the deactivating but ortho-, para-directing chloro groups governs the reactivity and the position of incoming electrophiles. Understanding these patterns is crucial for the strategic design of synthetic routes to novel derivatives with potential applications in pharmaceuticals and agrochemicals.

General Principles of Reactivity and Regioselectivity

The reactivity of the benzene ring in this compound towards electrophiles is a net result of the electronic effects of its substituents.

  • Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via the resonance effect. This significantly increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

  • Methyl Group (-CH₃): As an alkyl group, it is a weakly activating, ortho-, para-directing group through an inductive effect and hyperconjugation.

  • Chlorine Atoms (-Cl): Chlorine is an electronegative atom and thus deactivates the ring towards electrophilic substitution through its electron-withdrawing inductive effect. However, it possesses lone pairs of electrons that can be donated into the ring via resonance, making it an ortho-, para-directing group.

The combined influence of these groups suggests that the positions ortho and para to the strongly activating amino group will be the most reactive. However, steric hindrance from the adjacent substituents will also play a significant role in determining the final product distribution.

Given the substitution pattern of this compound, the available positions for electrophilic attack are C5 and C6. The C6 position is ortho to the amino group and meta to the methyl group. The C5 position is meta to the amino group and para to the methyl group. Based on the powerful ortho-directing effect of the amino group, the C6 position is the most likely site for electrophilic substitution.

Electrophilic Substitution Reactions

Due to the high reactivity of the amino group, which can lead to side reactions like oxidation and polysubstitution, it is often necessary to protect it, commonly by converting it to an acetanilide. This moderately deactivates the ring and increases the steric bulk around the nitrogen, which can enhance regioselectivity.

Halogenation

Halogenation is a common electrophilic aromatic substitution reaction. Given the existing substitution pattern, further halogenation is expected to occur at the most activated available position.

Predicted Regioselectivity: The primary site of halogenation is predicted to be the C6 position, which is ortho to the activating amino group and sterically accessible.

Quantitative Data (Analogous Compounds): In the chlorination of 2-methylaniline using CuCl₂ in an ionic liquid, a high yield (91% isolated yield) of the para-chlorinated product was obtained, with only a small amount (2.5%) of the other isomer detected.[1] While not a direct analogue, this highlights the potential for high regioselectivity in the halogenation of substituted anilines.

Experimental Protocol (Representative for Bromination of a Protected Aniline):

This protocol is adapted from the bromination of N-(3-methylphenyl)-acetamide.[2]

  • Acetylation: Add 3-methylaniline (1.0 mol) dropwise to a solution of acetic anhydride (1.1 mol) in glacial acetic acid (2.2 L) in a jacketed reactor at 20°C.

  • Bromination: Once acylation is complete, add bromine (0.5 mol) dropwise over 30 minutes at 20°C. Stir for an additional 30 minutes. A white precipitate of the brominated acetanilide should form.

  • Work-up: Pour the reaction mixture into aqueous HCl and filter the product.

  • Hydrolysis: Reflux the N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide (hypothetical product) with a solution of ethanol, water, and 50% NaOH until hydrolysis is complete.

  • Isolation: Cool the reaction mixture and extract with diethyl ether. Wash the extract with water, dry over MgSO₄, and remove the solvent under reduced pressure to yield the brominated aniline.[2]

Nitration

Direct nitration of anilines with strong acids can lead to oxidation.[3] Therefore, protection of the amino group as an acetanilide is highly recommended to achieve regioselective nitration.[3]

Predicted Regioselectivity: For N-acetyl-2,4-dichloro-3-methylaniline, the acetylamino group is a moderately activating ortho-, para-director. The nitration is expected to occur at the C6 position, ortho to the acetylamino group. Studies on the nitration of 2,6-dichloroacetanilide show that the nitro group is predominantly introduced at the 3-position.[4]

Experimental Protocol (Adapted for Nitration of a Protected Dichloroaniline):

This protocol is based on the nitration of N-(3,6-dichloro-2,4-difluorophenyl)acetamide.[3]

  • Protection (Acetylation): Dissolve this compound (50.5 mmol) in glacial acetic acid (50 mL). Slowly add acetic anhydride (65.7 mmol). Heat the mixture to reflux for 2 hours. Cool to room temperature and pour into ice-cold water to precipitate the acetanilide.

  • Nitration: In a three-necked flask, dissolve the dried N-(2,4-dichloro-3-methylphenyl)acetamide in concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath. Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping it cool. Add the nitrating mixture dropwise to the acetanilide solution, keeping the temperature below 10°C. Stir for 2-3 hours in the ice bath.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Collect the precipitate by vacuum filtration and wash with cold water until neutral.

  • Deprotection (Hydrolysis): Heat the nitrated acetanilide with a mixture of ethanol and concentrated hydrochloric acid to reflux for 4-6 hours. Cool the mixture and pour it into cold water. Neutralize with a saturated sodium bicarbonate solution.

  • Purification: The crude nitrated product can be purified by recrystallization from ethanol or an ethanol/water mixture.[3]

Sulfonation

Sulfonation of anilines is typically carried out using concentrated sulfuric acid or oleum at high temperatures.

Predicted Regioselectivity: The sulfonation is predicted to occur at the C6 position, ortho to the amino group. The reaction of 4-chloro-2-methylaniline with sulfuric acid is known to produce 2-amino-5-chloro-3-methylbenzenesulfonic acid, demonstrating the directing effect of the amino group.[5]

Experimental Protocol (General for Sulfonation of a Dichloroaniline):

This protocol is a general method for the sulfonation of aromatic amines.[5]

  • Reaction Setup: In a reactor equipped with a jacket for heating, add 3,4-dichloroaniline (as a proxy for our substrate) and heat until it melts.

  • Sulfonation: Add concentrated sulfuric acid dropwise while controlling the temperature. The reaction is typically carried out at a high temperature (190-240°C) under vacuum for 0.5-3 hours.

  • Work-up: The crude product is dissolved in an alkaline solution, decolorized with activated carbon, and then precipitated by the addition of acid.

  • Isolation: The final product is isolated by filtration, washing, and drying. A high yield (over 95%) has been reported for the sulfonation of 3,4-dichloroaniline using this method.[5]

Summary of Quantitative Data (Predicted)

Since direct experimental data for this compound is scarce, the following table summarizes the predicted outcomes and provides data from analogous compounds for reference.

Electrophilic SubstitutionReagent(s)Predicted Major ProductReference CompoundReference Product(s) & Yield(s)
Bromination Br₂ in Acetic Acid (on acetanilide)6-Bromo-2,4-dichloro-3-methylanilineN-(3-methylphenyl)-acetamideN-(4-Bromo-3-methylphenyl)acetamide (major)
Nitration HNO₃/H₂SO₄ (on acetanilide)2,4-Dichloro-3-methyl-6-nitroaniline2,6-Dichloroacetanilide2,6-Dichloro-3-nitroacetanilide (predominantly)[4]
Sulfonation H₂SO₄ or Oleum2-Amino-3,5-dichloro-6-methylbenzenesulfonic acid4-Chloro-2-methylaniline2-Amino-5-chloro-3-methylbenzenesulfonic acid (high yield)[5]

Visualizations of Reaction Pathways and Logic

The following diagrams, generated using the DOT language for Graphviz, illustrate the key decision-making processes and reaction workflows described in this guide.

Electrophilic_Substitution_Prediction Start This compound Protect Protect Amino Group (Acetylation) Start->Protect Substrate N-acetyl-2,4-dichloro- 3-methylaniline Protect->Substrate Electrophile Introduce Electrophile (e.g., Br+, NO2+, SO3) Substrate->Electrophile Positions Possible Positions: C5 and C6 Electrophile->Positions Analysis Analyze Directive Effects: -NHAc (o,p) -Cl (o,p, deactivating) -Me (o,p) Positions->Analysis Sterics Consider Steric Hindrance Analysis->Sterics Conclusion Major Product at C6 (ortho to -NHAc) Sterics->Conclusion Deprotect Deprotection (Hydrolysis) Conclusion->Deprotect Final_Product Substituted This compound Deprotect->Final_Product Nitration_Workflow A Start: this compound B Step 1: Acetylation (Acetic Anhydride, Acetic Acid) A->B C Intermediate: N-acetyl-2,4-dichloro-3-methylaniline B->C D Step 2: Nitration (HNO3/H2SO4, <10°C) C->D E Intermediate: Nitrated Acetanilide D->E F Step 3: Hydrolysis (HCl, Ethanol, Reflux) E->F G Final Product: 2,4-Dichloro-3-methyl-6-nitroaniline F->G

References

In-depth Technical Guide: Thermal Stability and Decomposition of 2,4-Dichloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloro-3-methylaniline is a halogenated aromatic amine of interest to researchers and professionals in drug development and chemical synthesis. Understanding the thermal stability and decomposition characteristics of this compound is crucial for ensuring safe handling, storage, and processing, as well as for predicting its behavior under various thermal conditions. This technical guide aims to provide a comprehensive overview of the available data on the thermal properties of this compound.

Current Data Availability

Despite a comprehensive search of scientific literature, safety data sheets (SDS), and chemical databases, specific experimental data on the thermal stability and decomposition of this compound is not publicly available. While information on related compounds, such as other halogenated anilines, exists, direct extrapolation of this data to this compound would be scientifically unsound due to the influence of substituent positioning on molecular stability.

Safety Data Sheets for this compound and structurally similar chemicals do not provide specific decomposition temperatures or byproducts, often stating "No data available" in the relevant sections. Scholarly articles detailing thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) studies specifically for this compound could not be identified.

Given the absence of specific data, this guide will instead focus on the general principles of thermal decomposition for halogenated aromatic amines and outline the standard experimental protocols used to assess thermal stability. This will provide researchers with the necessary framework to evaluate this compound should they generate their own experimental data.

Section 1: General Principles of Thermal Decomposition of Halogenated Aromatic Amines

Halogenated aromatic amines, as a class of compounds, are expected to decompose at elevated temperatures. The decomposition process is complex and can be influenced by several factors:

  • Strength of the Carbon-Halogen Bond: The bond dissociation energy of C-Cl bonds on an aromatic ring is a key factor. Cleavage of this bond can initiate decomposition pathways.

  • Position of Substituents: The relative positions of the chloro and methyl groups on the aniline ring influence the electron density distribution and steric environment, which in turn affects the thermal stability.

  • Presence of the Amino Group: The amino group can undergo oxidation or other reactions at high temperatures, contributing to the overall decomposition process.

  • Atmosphere: The presence of oxygen (air) versus an inert atmosphere (like nitrogen or argon) will significantly alter the decomposition pathways and the resulting products. In air, oxidative decomposition will occur, while in an inert atmosphere, pyrolysis will be the dominant process.

Expected Decomposition Products

While specific products for this compound are not documented, the thermal decomposition of similar compounds suggests the potential formation of:

  • Hydrogen Halides: Hydrogen chloride (HCl) is a common byproduct from the decomposition of chlorinated organic compounds.

  • Nitrogen Oxides (NOx): In the presence of oxygen, the nitrogen from the amino group can form various oxides.

  • Carbon Oxides (CO, CO2): Complete or incomplete combustion of the organic structure will lead to the formation of carbon monoxide and carbon dioxide.

  • Halogenated Aromatic Fragments: The molecule may break down into smaller chlorinated aromatic or aliphatic compounds.

  • Char Residue: A carbonaceous residue may be formed, particularly under inert atmospheres.

Section 2: Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of this compound, the following standard experimental techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA provides information on decomposition temperatures, the presence of volatile components, and the amount of residual char.

Detailed Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The experiment is conducted under a controlled flow of a specific gas, typically nitrogen (for inert conditions) or air (for oxidative conditions), at a constant flow rate (e.g., 20-100 mL/min).

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).

  • Data Collection: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as percent weight loss versus temperature.

  • Data Analysis: Key parameters are determined from the TGA curve:

    • Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins.

    • Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximal (determined from the first derivative of the TGA curve, DTG).

    • Mass Loss Percentage: The percentage of mass lost at each decomposition step.

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC detects exothermic and endothermic transitions, such as melting, crystallization, and decomposition.

Detailed Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in a sample pan (e.g., aluminum or copper). An empty, sealed pan is used as a reference.

  • Atmosphere: The experiment is conducted under a controlled flow of an inert gas, such as nitrogen, to prevent oxidative reactions.

  • Temperature Program: The sample and reference are heated from a sub-ambient temperature to a temperature beyond the expected decomposition point at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify:

    • Melting Point (T_m): An endothermic peak corresponding to the melting of the compound.

    • Decomposition Exotherm/Endotherm: A broad exothermic or endothermic peak (or series of peaks) indicating the decomposition of the sample. The onset temperature and peak temperature of this transition are noted.

    • Enthalpy of Decomposition (ΔH_d): The area under the decomposition peak, which quantifies the heat released or absorbed during the process.

Section 3: Visualizing the Experimental Workflow

The logical flow for assessing the thermal stability of a compound like this compound can be visualized as follows.

Thermal_Stability_Workflow cluster_initial_analysis Initial Analysis cluster_data_interpretation Data Interpretation cluster_decomposition_analysis Decomposition Product Analysis cluster_final_output Final Output Compound This compound Sample TGA Thermogravimetric Analysis (TGA) Compound->TGA DSC Differential Scanning Calorimetry (DSC) Compound->DSC TGA_Data TGA Data (Weight Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Data (Heat Flow vs. Temp) DSC->DSC_Data Stability_Assessment Thermal Stability Assessment (T_onset, T_peak) TGA_Data->Stability_Assessment DSC_Data->Stability_Assessment Evolved_Gas_Analysis Evolved Gas Analysis (EGA) (e.g., TGA-MS, TGA-FTIR) Stability_Assessment->Evolved_Gas_Analysis Product_Identification Identification of Decomposition Products Evolved_Gas_Analysis->Product_Identification Decomposition_Pathway Proposed Decomposition Pathway Product_Identification->Decomposition_Pathway

Workflow for Thermal Stability and Decomposition Analysis.

While specific quantitative data on the thermal stability and decomposition of this compound is currently lacking in the public domain, this guide provides the foundational knowledge and experimental framework for its determination. Researchers are encouraged to perform the described TGA and DSC analyses to generate the necessary data for a comprehensive understanding of this compound's thermal behavior. Such data is essential for ensuring safety and optimizing processes in its application within research and drug development.

In-Depth Technical Guide: 2,4-Dichloro-3-methylaniline (CAS Number 19853-79-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, safety information, and available scientific data for 2,4-Dichloro-3-methylaniline (CAS No. 19853-79-3). Due to a notable lack of specific research on the biological activity and mechanisms of action of this particular isomer, this document also includes relevant information on structurally similar dichlorinated anilines to provide a contextual framework for future research and development. This guide is intended for professionals in research and drug development who require detailed technical information.

Chemical and Physical Properties

This compound is a halogenated aromatic amine. Its core structure consists of an aniline ring substituted with two chlorine atoms and one methyl group. The precise positioning of these functional groups significantly influences its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19853-79-3N/A
Molecular Formula C₇H₇Cl₂NN/A
Molecular Weight 176.04 g/mol N/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Density Not availableN/A
Solubility Not availableN/A
Appearance Not availableN/A

Synthesis and Analysis

Synthesis Protocol

A reported method for the synthesis of this compound involves the reduction of a nitrated precursor.

Experimental Protocol: Reduction of 2,6-dichloro-3-nitrotoluene

  • Reaction Setup: A solution of 2,6-dichloro-3-nitrotoluene is prepared in a suitable solvent system, such as ethanol.

  • Reducing Agent: A reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), is added to the solution.

  • Reaction Conditions: The reaction mixture is typically heated under reflux to facilitate the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled and neutralized. The product, this compound, is then isolated through extraction with an organic solvent, followed by purification techniques such as crystallization or chromatography.

Analytical Methodologies

The analysis of dichlorinated anilines, including this compound, is crucial for purity assessment, quantification in environmental samples, and metabolic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques.

General Experimental Protocol: Analysis by GC-MS

  • Sample Preparation: The sample containing this compound is dissolved in a suitable organic solvent. For environmental samples (e.g., water, soil), an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is necessary to isolate the analyte.

  • Gas Chromatography (GC): The prepared sample is injected into a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS): The separated components from the GC elute into the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, providing a unique mass spectrum for identification and quantification.

Safety and Toxicology

Understanding the safety and toxicological profile of this compound is paramount for handling and for assessing its potential as a drug development candidate.

Table 2: GHS Hazard and Precautionary Statements for this compound

CategoryCodeStatement
Hazard H302Harmful if swallowed.
Precautionary P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile of Dichlorinated Anilines

While specific toxicological data for this compound is scarce, studies on related dichlorinated anilines indicate potential for toxicity. For instance, 2,4-dichloroaniline and 3,4-dichloroaniline have been shown to be toxic to aquatic organisms.[1] Some chlorinated anilines are also known to be persistent in the environment.[2] The primary routes of exposure are inhalation, ingestion, and dermal contact.

Biological Activity and Mechanism of Action

There is a significant lack of published research on the specific biological activities, mechanism of action, and signaling pathways associated with this compound. However, the biological effects of other dichlorinated aniline isomers can offer some insights into potential areas of investigation.

Context from Related Compounds:

  • Antiparasitic Activity: Some studies have explored the antiparasitic potential of 3,4-dichloroaniline amides, which have shown inhibitory effects against organisms like Trichomonas vaginalis.[3]

  • Environmental Impact: Chlorinated anilines are recognized as environmental contaminants, and their impact on various ecosystems is an area of active research.[2] Their persistence and potential for bioaccumulation are of particular concern.

  • Metabolism: The metabolism of dichlorinated anilines has been studied in various organisms. In plants, for example, 3,4-dichloroaniline, a moiety of the herbicide propanil, can be metabolized into various complexes.[4] In bacteria, aerobic degradation pathways for chloroanilines have been identified, often involving dioxygenase enzymes.[5]

Given the data gap, future research on this compound could focus on screening for various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Elucidating its metabolic fate and toxicological profile would also be crucial for any potential therapeutic or industrial application.

Experimental Workflows and Diagrams

Due to the absence of defined signaling pathways for this compound, a generalized experimental workflow for its synthesis and subsequent analysis is presented below. This diagram illustrates the logical progression from starting materials to the characterized final compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start 2,6-Dichloro-3-nitrotoluene Reaction Reduction (e.g., SnCl2/HCl) Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product This compound Purification->Product SamplePrep Sample Preparation (Dissolution/Extraction) Product->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS Data Data Acquisition & Interpretation GCMS->Data Result Purity & Identity Confirmation Data->Result

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

This compound (CAS 19853-79-3) is a chemical compound with well-defined physical and chemical properties. While synthesis and analytical methods are established, there is a significant void in the scientific literature regarding its biological activity, mechanism of action, and associated signaling pathways. The toxicological data on related dichlorinated anilines suggest that this compound should be handled with care, and its environmental fate warrants consideration. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future studies are necessary to determine its potential therapeutic applications or toxicological risks. The information provided in this guide serves as a foundational resource for initiating such investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Herbicides from 2,4-Dichloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel herbicides derived from 2,4-dichloro-3-methylaniline. This document outlines two primary synthetic routes—amide bond formation and urea linkage creation—which are common in the synthesis of commercial herbicides. Additionally, it includes protocols for assessing the herbicidal efficacy of the synthesized compounds and provides insight into the potential mechanism of action for auxin-mimicking herbicides.

Rationale for Synthesis

Substituted anilines are crucial building blocks for a wide range of agrochemicals. Herbicides like propanil and diuron, which are derived from 3,4-dichloroaniline, have seen widespread use.[1][2][3] The specific substitution pattern of this compound offers a unique scaffold for the development of new active compounds. By analogy to existing anilide and phenylurea herbicides, it is hypothesized that derivatives of this compound will exhibit significant herbicidal activity, potentially with a novel spectrum of efficacy or improved environmental profile. The two main strategies explored here are the formation of anilides through acylation and the synthesis of substituted ureas.

Synthesis of Novel Herbicide Candidates

Two primary synthetic pathways are proposed for the derivatization of this compound: N-acylation to form amide-based herbicides and reaction with isocyanates (or isocyanate precursors) to form urea-based herbicides.

Synthesis of Anilide Derivatives (Amide Bond Formation)

This protocol is analogous to the synthesis of propanil, where an aniline is acylated.[1]

Experimental Protocol: Synthesis of N-(2,4-dichloro-3-methylphenyl)propanamide (Hypothetical Compound A)

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 17.6 g (0.1 mol) of this compound in 100 mL of an inert solvent such as toluene.

  • Acylation: While stirring, slowly add 9.25 g (0.1 mol) of propanoyl chloride, dissolved in 25 mL of toluene, to the flask through the dropping funnel. The reaction is exothermic; maintain the temperature at 25-30°C using a water bath.

  • Reaction Completion: After the addition is complete, heat the mixture to 50-60°C and maintain for 2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 50 mL of 5% hydrochloric acid, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2,4-dichloro-3-methylphenyl)propanamide.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Synthesis of Phenylurea Derivatives

This protocol is based on the synthesis of diuron, which involves the reaction of an isocyanate with an amine.[4][5][6]

Experimental Protocol: Synthesis of 1,1-dimethyl-3-(2,4-dichloro-3-methylphenyl)urea (Hypothetical Compound B)

  • Isocyanate Formation: In a dry 250 mL three-necked flask, dissolve 17.6 g (0.1 mol) of this compound in 100 mL of dry toluene. Add 10.1 g (0.1 mol) of triethylamine. Cool the mixture to 0-5°C in an ice bath. Slowly add a solution of triphosgene (10.0 g, 0.034 mol) in 50 mL of dry toluene. After addition, allow the mixture to warm to room temperature and then heat at 60-70°C for 3 hours. The formation of 2,4-dichloro-3-methylphenyl isocyanate can be monitored by IR spectroscopy (disappearance of N-H stretch, appearance of N=C=O stretch at ~2270 cm⁻¹).

  • Urea Formation: In a separate flask, prepare a solution of dimethylamine by bubbling excess dimethylamine gas through 50 mL of cold toluene.

  • Reaction: Slowly add the isocyanate solution from step 1 to the dimethylamine solution. An exothermic reaction will occur, and a precipitate will form. Maintain the temperature below 30°C. Stir for an additional 1-2 hours at room temperature.

  • Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold toluene and then with water to remove any salts. Dry the product under vacuum. The product can be further purified by recrystallization.

  • Characterization: Confirm the structure of the final product using appropriate analytical techniques.

Data Presentation: Physicochemical and Herbicidal Activity Data

The following tables present hypothetical data for the synthesized compounds to illustrate how results can be structured for comparison.

Table 1: Physicochemical Properties of Hypothetical Herbicides

Compound IDIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)% Yield
A N-(2,4-dichloro-3-methylphenyl)propanamideC₁₀H₁₁Cl₂NO232.11115-11785%
B 1,1-dimethyl-3-(2,4-dichloro-3-methylphenyl)ureaC₁₀H₁₂Cl₂N₂O261.12142-14490%

Table 2: Herbicidal Efficacy (Hypothetical Data)

Compound IDApplication Rate (g/ha)Barnyard Grass (% Control)Green Foxtail (% Control)Broadleaf Plantain (% Control)
A 100859060
A 200959875
B 100928870
B 200989585
Glyphosate 200999999
Control 0000

Experimental Protocols for Herbicidal Activity Screening

Pre-emergence Herbicidal Activity Assay

This assay evaluates the ability of a compound to prevent weed seed germination and emergence.

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent like DMSO or acetone.[7] Create a series of dilutions to achieve the desired application rates (e.g., 50, 100, 200, 400 g a.i./ha). The final spray solution should contain a surfactant (e.g., 0.02% v/v).[7]

  • Planting: Fill pots or trays with a standard potting mix. Sow seeds of test weed species (e.g., barnyard grass, green foxtail, broadleaf plantain) at a shallow depth.

  • Application: Evenly spray the soil surface with the test solutions. A negative control (solvent + surfactant) and a positive control (a commercial herbicide) should be included.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water the pots as needed by subirrigation to avoid disturbing the treated soil surface.

  • Evaluation: After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the injury (e.g., on a scale of 0-100%, where 100% is complete kill).

Post-emergence Herbicidal Activity Assay

This assay evaluates the effect of a compound on established weeds.

  • Plant Growth: Grow test weed species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).[8]

  • Preparation of Test Solutions: Prepare solutions as described in the pre-emergence assay.

  • Application: Spray the foliage of the plants evenly with the test solutions until runoff.[8] Include negative and positive controls.

  • Incubation: Return the plants to the greenhouse or growth chamber.

  • Evaluation: Assess the herbicidal injury 7, 14, and 21 days after treatment. Visual ratings of phytotoxicity (chlorosis, necrosis, stunting, epinasty) should be recorded.[9] Fresh weight or dry weight of the above-ground biomass can also be measured for quantitative analysis.

Visualizations: Synthesis and Mechanism of Action

Synthesis Workflow

Synthesis_Workflow cluster_amide Amide Synthesis (e.g., Compound A) cluster_urea Urea Synthesis (e.g., Compound B) A_start This compound A_reaction Acylation (Stirring, 50-60°C) A_start->A_reaction A_reagent Propanoyl Chloride Toluene A_reagent->A_reaction A_workup Work-up (Acid/Base Wash) A_reaction->A_workup A_product Crude Product A_workup->A_product A_purify Recrystallization A_product->A_purify A_final Pure Compound A A_purify->A_final B_start This compound B_isocyanate Isocyanate Intermediate B_start->B_isocyanate B_reagent1 Triphosgene Toluene, Et3N B_reagent1->B_isocyanate B_reaction Urea Formation B_isocyanate->B_reaction B_reagent2 Dimethylamine B_reagent2->B_reaction B_product Crude Product B_reaction->B_product B_purify Filtration & Washing B_product->B_purify B_final Pure Compound B B_purify->B_final

Caption: General workflow for the synthesis of anilide and phenylurea herbicides.

Herbicidal Activity Testing Workflow

Herbicidal_Testing_Workflow cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay start Synthesized Compound pre_seed Sow Weed Seeds start->pre_seed post_grow Grow Weeds to 2-4 Leaf Stage start->post_grow pre_apply Apply Compound to Soil pre_seed->pre_apply pre_grow Incubate (14-21 days) pre_apply->pre_grow pre_eval Evaluate Germination & Seedling Vigor pre_grow->pre_eval end Final Report pre_eval->end Report Efficacy post_apply Apply Compound to Foliage post_grow->post_apply post_incubate Incubate (7-21 days) post_apply->post_incubate post_eval Evaluate Phytotoxicity (Visual Rating, Biomass) post_incubate->post_eval post_eval->end Report Efficacy

Caption: Workflow for evaluating pre- and post-emergence herbicidal activity.

Signaling Pathway of Auxin-Mimicking Herbicides

Many aniline-derived herbicides function as synthetic auxins.[10][11][12] They mimic the natural plant hormone indole-3-acetic acid (IAA), but at high concentrations and with greater stability, they lead to uncontrolled growth and plant death.[10][13]

Auxin_Pathway herbicide Auxin-Mimicking Herbicide (e.g., Compound A/B) receptor SCF-TIR1/AFB Receptor Complex herbicide->receptor binds & activates ubiquitin Ubiquitination receptor->ubiquitin targets aux_iaa Aux/IAA Repressor Proteins aux_iaa->ubiquitin repressor degradation Degradation aux_iaa->degradation is degraded arf Auxin Response Factors (ARFs) - Active aux_iaa->arf represses proteasome 26S Proteasome ubiquitin->proteasome proteasome->degradation genes Auxin-Responsive Genes arf->genes activates transcription response Uncontrolled Growth & Ethylene Production genes->response death Plant Death response->death

Caption: Simplified signaling pathway for auxin-mimicking herbicides.

References

Application Notes: Synthesis and Utility of 2,4-Dichloro-3-methylaniline as an Azo Dye Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Azo dyes constitute the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1][2] Their widespread use in industries such as textiles, printing, and paper manufacturing stems from their straightforward and cost-effective synthesis, broad color palette, and good stability.[2][3][4] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component like a phenol or another aromatic amine.[1][5]

The specific properties of the resulting dye, including its color, fastness, and solubility, are heavily influenced by the chemical structure of the aromatic amine and the coupling component. Substituted anilines are therefore critical building blocks for creating custom dyes. 2,4-dichloro-3-methylaniline is a valuable precursor for producing azo dyes and pigments with specific characteristics. The presence of two chlorine atoms, which are electron-withdrawing groups, and a methyl group, which is electron-donating, on the aniline ring can modulate the electronic properties of the resulting dye, thereby influencing its absorption spectrum and fastness properties.

This document provides a detailed protocol for the synthesis of a representative monoazo dye using this compound as the starting amine and 2-naphthol as the coupling agent.

Experimental Protocols

The synthesis is a two-stage process. The first stage is the conversion of the primary aromatic amine, this compound, into a diazonium salt. This intermediate is highly reactive and typically unstable at ambient temperatures, necessitating its immediate use in the subsequent coupling reaction.[5]

Protocol 1: Diazotization of this compound

Materials:

  • This compound (1.76 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (HCl, 37%) (3 mL)

  • Sodium Nitrite (NaNO₂) (0.7 g, ~0.01 mol)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, suspend 1.76 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated HCl and 10 mL of water.

  • Stir the mixture and cool it to 0-5 °C in an ice-salt bath. Constant stirring is necessary to maintain a fine suspension.[3]

  • In a separate small beaker, dissolve 0.7 g of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of the aniline hydrochloride over 15-20 minutes. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.[3][5]

  • The reaction mixture may become clearer as the solid aniline derivative dissolves to form the soluble diazonium salt.

  • After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes to ensure the diazotization is complete.[3] This cold diazonium salt solution should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (β-Naphthol) (1.44 g, 0.01 mol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution thoroughly to 0-5 °C in an ice bath with vigorous stirring.[3]

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, vigorously stirred alkaline solution of 2-naphthol.[5]

  • A deeply colored precipitate of the azo dye should form immediately upon addition. The coupling reaction is typically rapid.

  • Maintain vigorous stirring and keep the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction goes to completion.[3][5]

  • Isolate the crude azo dye precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with a generous amount of cold distilled water until the filtrate is neutral to pH paper. This removes any unreacted salts and base.

  • Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Quantitative Data

The following table summarizes representative data expected for a monoazo dye derived from this compound and 2-naphthol. Actual experimental results may vary.

ParameterRepresentative ValueDescription
Product Name 1-((2,4-dichloro-3-methylphenyl)diazenyl)naphthalen-2-olIUPAC name of the synthesized dye.
Appearance Red to Orange Crystalline PowderThe expected physical state and color of the final product.
Yield 85-95%The expected percentage yield based on the limiting reactant.
Melting Point (M.P.) >200 °C (decomposes)Azo dyes often have high melting points and may decompose before melting.
λmax (in DMF) 480 - 520 nmThe wavelength of maximum absorbance, indicating the color in the visible spectrum.[6]
Molar Extinction (ε) 25,000 - 40,000 L mol⁻¹ cm⁻¹A measure of how strongly the dye absorbs light at λmax.
Purity (by HPLC) >98%The expected purity after recrystallization.

Visualizations

Synthesis Workflow

The overall process for synthesizing the azo dye can be visualized as a multi-step workflow, from starting materials to the final, characterized product.

G Diagram 1: Experimental Workflow for Azo Dye Synthesis cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling cluster_workup Isolation & Purification cluster_analysis Characterization A Dissolve this compound in HCl B Cool to 0-5 °C A->B D Add NaNO₂ dropwise to amine solution B->D C Prepare cold NaNO₂ solution C->D E Stir for 15 min (Diazonium Salt Formed) D->E H Add diazonium salt to 2-Naphthol solution E->H Immediate Use F Dissolve 2-Naphthol in NaOH G Cool to 0-5 °C F->G G->H I Stir for 30-60 min (Azo Dye Precipitates) H->I J Vacuum Filtration I->J K Wash with cold water J->K L Dry in vacuum oven K->L M Obtain Yield, M.P., λmax L->M N Final Product M->N

Caption: Experimental workflow for azo dye synthesis.

Chemical Reaction Pathway

The chemical transformation involves the formation of a diazonium ion from this compound, which then acts as an electrophile, attacking the electron-rich naphtholate ion to form the final stable azo compound.

G Diagram 2: Chemical Reaction Pathway cluster_reactants Reactants cluster_product Final Product Amine This compound Diazonium Diazonium Salt Amine->Diazonium 1. HCl, NaNO₂ 2. 0-5 °C Coupling 2-Naphthol AzoDye Azo Dye Coupling->AzoDye Azo Coupling (NaOH, 0-5 °C) Diazonium->AzoDye Azo Coupling (NaOH, 0-5 °C)

Caption: Reaction pathway for the synthesis of an azo dye.

References

Application Notes and Protocols for the Palladium-Catalyzed Buchwald-Hartwig Amination of 2,4-Dichloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][2] These application notes provide a detailed guide for the Buchwald-Hartwig amination of 2,4-dichloro-3-methylaniline, an electron-deficient and sterically hindered aryl chloride. The presence of two chlorine atoms and a methyl group on the aniline ring presents unique challenges regarding reactivity and regioselectivity, necessitating careful optimization of reaction conditions to achieve desired outcomes. This document outlines the key reaction parameters, provides detailed experimental protocols, and summarizes expected outcomes based on established methodologies for similar substrates.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process involving a palladium(0) catalyst.[1][3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated product is formed through reductive elimination, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical as it influences the rates of these steps and the overall efficiency and selectivity of the reaction.[2] For challenging substrates like this compound, bulky, electron-rich phosphine ligands are often required.[2]

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following parameters:

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common pre-catalysts that form the active Pd(0) species in situ.[4] Pre-formed palladium-ligand complexes (pre-catalysts) can also be used for improved activity and reproducibility.

  • Ligands: Bulky, electron-rich biaryl phosphine ligands are crucial for the amination of aryl chlorides.[2] Ligands such as XPhos, RuPhos, and BrettPhos have shown great efficacy in coupling electron-deficient and sterically hindered aryl chlorides.[2][5] The choice of ligand can also influence the regioselectivity of the reaction.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base.[6] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may also be effective, particularly with more reactive amines, and can offer better functional group compatibility.[6]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically employed to maintain a water-free environment.[3]

  • Temperature: Reaction temperatures typically range from 80 to 110 °C, depending on the reactivity of the substrates and the catalyst system used.

Regioselectivity

For this compound, the amination can potentially occur at either the C2 or C4 position. The regioselectivity is influenced by both steric and electronic factors. The chlorine at the C2 position is flanked by the amino and methyl groups, making it more sterically hindered than the chlorine at the C4 position. Therefore, mono-amination is generally expected to occur preferentially at the less sterically hindered C4 position. However, the specific ligand and reaction conditions can influence this selectivity. For analogous substrates like 2,4-dichloropyridine, selective amination at the C2 position has been achieved, indicating that electronic effects can also play a significant role.[7]

Experimental Protocols

The following protocols are generalized procedures for the mono-amination of this compound with primary and secondary amines. Optimization may be required for specific amine substrates.

Protocol 1: General Procedure for Amination with Primary and Secondary Amines

This protocol is a starting point for the coupling of various amines with this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu to the Schlenk tube.

  • Reagent Addition: Add the amine to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes expected yields for the mono-amination of this compound with various amines based on typical outcomes for similar electron-deficient aryl chlorides. These are representative values and actual yields may vary depending on the specific amine and optimized reaction conditions.

AmineProductCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
Morpholine4-Morpholino-2-chloro-3-methylanilinePd₂(dba)₃ / XPhosNaOt-BuToluene10012-2485-95
AnilineN-(4-chloro-3-methyl-2-aminophenyl)anilinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane11018-2475-85
BenzylamineN-(benzyl)-4-chloro-3-methyl-2-aminoanilinePd₂(dba)₃ / BrettPhosNaOt-BuToluene10012-1880-90
n-HexylamineN-(n-hexyl)-4-chloro-3-methyl-2-aminoanilinePd(OAc)₂ / XPhosK₃PO₄Dioxane11016-2470-80

Visualizations

Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Pd(II)_Complex L2Pd(Ar)(Cl) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination RNH2 Amine_Complex [L2Pd(Ar)(H2NR)]+Cl- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L2Pd(Ar)(NHR) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NHR Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Add_Substrate Add this compound Add_Catalyst Add Pd Pre-catalyst & Ligand Add_Substrate->Add_Catalyst Add_Base Add Base Add_Catalyst->Add_Base Add_Amine Add Amine Add_Base->Add_Amine Add_Solvent Add Anhydrous Solvent Add_Amine->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor by TLC/GC-MS Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter through Celite® Cool->Filter Wash Wash with Water & Brine Filter->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Involving 2,4-Dichloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide.[3][4][5] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the general low toxicity and stability of the boronic acid reagents.[2][3]

2,4-Dichloro-3-methylaniline is a valuable building block in medicinal chemistry and drug discovery due to its multiple functionalization points. The two chlorine atoms can serve as handles for selective cross-coupling reactions, allowing for the stepwise introduction of different aryl or heteroaryl groups. The reactivity of the C-Cl bonds in Suzuki-Miyaura couplings is generally lower than C-Br or C-I bonds, often necessitating the use of more active catalyst systems.[] This document provides detailed protocols and application notes for performing Suzuki-Miyaura cross-coupling reactions with this compound.

Reaction Principle:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that generally involves three key steps:[2][7][8]

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a palladium(II) complex.[2][7][8]

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic moiety to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.[2][7][8]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][7][8]

Due to the presence of two chlorine atoms in this compound, regioselectivity can be a key consideration. The chlorine at the 4-position is para to the amino group, while the chlorine at the 2-position is ortho. Steric and electronic factors may influence the relative reactivity of these two positions, potentially allowing for selective mono-arylation under carefully controlled conditions.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific substrates.

Protocol 1: General Conditions for Mono-Arylation

This protocol is designed for the selective coupling at one of the chloro positions.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, or a mixture with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%) if not using a pre-catalyst.

  • Add the palladium pre-catalyst or the prepared catalyst mixture to the Schlenk flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to achieve a substrate concentration of 0.1-0.2 M.

  • Seal the flask and place it in a preheated oil bath at 90-110 °C.

  • Stir the reaction vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Procedure:

  • To a microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), PdCl₂(dppf) (0.1 equiv.), and 2 M K₂CO₃ (10 equiv.).[9]

  • Add a suitable solvent such as N,N-dimethylacetamide (DMA) to dissolve all solids.[9]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 150 °C for 20-30 minutes.[9]

  • After cooling, filter the reaction mixture and purify the filtrate by column chromatography.[9]

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl chlorides, which can be used as a starting point for the optimization of reactions with this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1.5)1 (3)Cs₂CO₃ (2)Dioxane801.596
22-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (3)Toluene1001285
34-Chloroacetophenone4-Tolylboronic acid2b (0.5)-K₂CO₃ (1.5)MeOH/THFRT6>95
42,4-DichloropyridinePhenylboronic esterPd catalyst-----Moderate-Good

Data is representative and based on similar substrates found in the literature. Actual yields for this compound may vary.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation (+ Ar'-B(OR)2, Base) ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: This compound, Boronic Acid, Base B Add Catalyst System: Pd Source + Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere (Conventional or Microwave) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: A general workflow for the Suzuki-Miyaura cross-coupling experiment.

Applications in Drug Development

The biaryl and heterobiaryl motifs synthesized via Suzuki-Miyaura coupling are crucial in the development of new therapeutic agents.[10] Many approved drugs contain structures that are readily assembled using this methodology. For instance, Losartan, an angiotensin II receptor antagonist, and Abemaciclib, a CDK 4/6 inhibitor, feature key biaryl linkages constructed through Suzuki coupling.[10] The ability to functionalize this compound using this reaction opens avenues for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The resulting substituted anilines can serve as key intermediates for more complex molecular architectures. The trend in drug discovery is to increase the sp3 character of molecules to improve their physicochemical properties, and Suzuki coupling methodologies have evolved to enable sp2-sp3 couplings, further expanding the accessible chemical space.[10]

References

Application Notes and Protocols: Diazotization of 2,4-Dichloro-3-methylaniline and Subsequent Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the diazotization of 2,4-dichloro-3-methylaniline and its subsequent azo coupling reactions to form a variety of azo dyes. The procedures outlined are foundational for the synthesis of chromophoric compounds used in various research and development applications, including the development of novel dyes, indicators, and potential therapeutic agents.

Overview

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo a variety of coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds.[1] These azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which acts as a chromophore, imparting color to the molecule.[2]

The general two-step reaction is outlined below:

  • Diazotization: A primary aromatic amine is treated with a source of nitrous acid (HNO₂) at low temperatures (typically 0-5 °C) in an acidic medium to form a diazonium salt.[3]

  • Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an activated aromatic compound (the coupling component) to form an azo dye.

Experimental Protocols

Protocol 1: Diazotization of 2,4-Dichloroaniline

This protocol describes the formation of the 2,4-dichlorobenzenediazonium salt solution.

Materials:

  • 2,4-Dichloroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • Distilled Water

  • Ice

Procedure:

  • In a suitable reaction vessel, disperse 2,4-dichloroaniline (0.1543 mol, 25.0 g) in 80 mL of distilled water.

  • Carefully add 10 mL of concentrated sulfuric acid to the dispersion.

  • Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of sodium nitrite (0.1543 mol, 10.65 g) in 25 mL of water.

  • Slowly add the sodium nitrite solution to the cooled amine suspension over a period of 20 minutes, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 15 minutes.

  • To remove any excess nitrous acid, add a small amount of urea (approximately 0.30 g) until a negative test is observed with starch-iodide paper.

  • The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 3-Aminophenol

This protocol details the coupling of the 2,4-dichlorobenzenediazonium salt with 3-aminophenol to synthesize 4-((2,4-dichlorophenyl)diazenyl)-5-amino-2-hydroxybenzene.

Materials:

  • 2,4-Dichlorobenzenediazonium salt solution (from Protocol 2.1)

  • 3-Aminophenol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Hot Acetic Acid (for recrystallization)

Procedure:

  • In a separate beaker, dissolve 3-aminophenol (0.1543 mol, 16.8 g) in a solution of sodium hydroxide (0.154 mol, 6.17 g) in 50 mL of water.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold 3-aminophenol solution with continuous, vigorous stirring over a period of 15 minutes. Maintain the temperature at 0-5 °C.

  • A colored precipitate of the azo dye will form.

  • Continue stirring the reaction mixture at 0-5 °C for an additional 2 hours to ensure the coupling reaction is complete.

  • Isolate the dye precipitate by filtration and wash it thoroughly with cold water.

  • Air-dry the crude product.

  • Purify the crude dye by recrystallization from hot acetic acid to yield the final product.[3]

Protocol 3: Subsequent Diazotization and Coupling with 1-Naphthylamine

This protocol describes the diazotization of the product from Protocol 2.2 and its subsequent coupling with 1-naphthylamine.

Materials:

  • 4-((2,4-Dichlorophenyl)diazenyl)-5-amino-2-hydroxybenzene (product from 2.2)

  • Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • 1-Naphthylamine

  • Acetic Acid

  • Carbon Tetrachloride (for recrystallization)

  • Distilled Water

  • Ice

Procedure:

  • Disperse the amino azo compound from the previous step (0.0071 mol, 3.0 g) in 50 mL of water.

  • Add 6 mL of sulfuric acid to the mixture.

  • Cool the mixture to 0-5 °C and diazotize by adding a solution of sodium nitrite (0.0435 mol, 3.0 g) in 15 mL of water over 15 minutes with stirring.

  • In a separate vessel, dissolve 1-naphthylamine (0.0057 mol, 1.6 g) in 5 mL of acetic acid.

  • Slowly add the freshly prepared diazonium salt solution to the 1-naphthylamine solution with vigorous stirring.

  • Continue stirring for 2 hours.

  • Collect the resulting precipitate by filtration, wash with water, and air-dry.

  • Recrystallize the crude product from carbon tetrachloride to obtain the purified disazo dye.[3]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of an azo dye from 2,4-dichloroaniline and its subsequent reaction. This data can be used as a reference for the expected outcomes when using the analogous this compound.

Reactants (Diazo Component)Reactants (Coupling Component)ProductYield (%)
2,4-Dichloroaniline3-Aminophenol4-((2,4-Dichlorophenyl)diazenyl)-5-amino-2-hydroxybenzene98[3]
4-((2,4-Dichlorophenyl)diazenyl)-5-amino-2-hydroxybenzene1-NaphthylamineDisazo Dye70[3]

The following table provides examples of spectral data for azo dyes derived from 2,4-dichloroaniline.

Productλmax (nm) in DMF
Disazo dye from 2,4-dichlorophenyl-azo-4'-amino-2'-hydroxybenzene and various couplers404 - 482[4]
Near-infrared absorption of the same disazo dyes751 - 767[4]

Visualizations

Reaction Pathway

The following diagram illustrates the general two-step process of diazotization and azo coupling.

Reaction_Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling Primary_Aromatic_Amine This compound Diazonium_Salt 2,4-Dichloro-3-methylbenzenediazonium Salt Primary_Aromatic_Amine->Diazonium_Salt NaNO₂, H⁺ 0-5 °C Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye + Coupling_Component Coupling Component (e.g., Phenol, Aniline) Coupling_Component->Azo_Dye

Caption: General reaction pathway for the synthesis of azo dyes.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the synthesis of azo dyes.

Experimental_Workflow start Start diazotization Diazotization of This compound start->diazotization coupling Azo Coupling with Activated Aromatic Compound diazotization->coupling isolation Isolation of Crude Product (Filtration) coupling->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (Spectroscopy, M.P.) purification->characterization end End characterization->end

Caption: Experimental workflow for azo dye synthesis.

References

Application Note: High-Throughput Analysis of 2,4-Dichloro-3-methylaniline by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,4-Dichloro-3-methylaniline using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides comprehensive procedures for sample preparation from various matrices, optimized GC-MS instrument parameters, and data analysis. The methodologies are designed to offer high selectivity and accuracy, making them suitable for trace-level detection in environmental monitoring, industrial quality control, and research applications.

Introduction

This compound is a chlorinated aromatic amine that may be present as an impurity or degradation product in various chemical manufacturing processes. Due to the potential toxicity and environmental persistence of chlorinated anilines, a reliable and sensitive analytical method is crucial for its detection and quantification.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like this compound, offering excellent chromatographic separation and definitive mass-based identification.[3][4] This document provides a detailed protocol for the analysis of this compound in both aqueous and solid matrices.

Experimental Protocols

Sample Preparation

The selection of the appropriate sample preparation technique is critical and is dependent on the sample matrix.

a) Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Groundwater)

This method is effective for the extraction of chlorinated anilines from liquid matrices.

  • Adjust the pH of a 200 mL water sample to >11 with a suitable base (e.g., sodium hydroxide).

  • Spike the sample with an appropriate internal standard solution (e.g., 3-chloro-4-fluoroaniline).

  • Transfer the sample to a separatory funnel and add 10 mL of a suitable organic solvent, such as toluene or methylene chloride.[5]

  • Shake the funnel vigorously for 2 minutes, ensuring to vent pressure periodically.

  • Allow the layers to separate and collect the organic phase.

  • Repeat the extraction two more times with fresh aliquots of the organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

b) Accelerated Solvent Extraction (ASE) for Solid Samples (e.g., Soil)

ASE is an efficient method for extracting analytes from solid matrices.

  • Mix 10 g of the soil sample with a drying agent like diatomaceous earth.

  • Place the mixture into an extraction cell.

  • Extract the sample using an ASE system with a 1:1 mixture of methylene chloride and acetone as the extraction solvent.[5]

  • The extract can then be concentrated and, if necessary, subjected to cleanup procedures before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

ParameterValue
Gas Chromatograph
ColumnDB-1MS fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 20:1)
Injector Temperature200 °C
Carrier GasHelium
Flow Rate0.9 mL/min (Constant Flow)
Oven Temperature ProgramInitial temperature 60 °C, hold for 4 min, then ramp to 200 °C at 40 °C/min, and hold for 3 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature200 °C
Mass Rangem/z 40-200
Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

ParameterValue
Compound This compound
Molecular Weight176.04 g/mol
Expected Retention TimeDependent on the specific GC column and conditions, but can be estimated from similar compounds.
Mass Spectrometry (EI)
Molecular Ion [M]+m/z 175
Key Fragment Ions (m/z)177, 140, 113
Quantitation Ionm/z 175
Qualifier Ionsm/z 177, 140

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Extraction Liquid-Liquid or Accelerated Solvent Extraction Sample->Extraction Concentration Extract Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Qualitative Qualitative Analysis (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Peak Area) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method outlined in this application note provides a reliable and sensitive framework for the analysis of this compound. The detailed protocols for sample preparation and instrument parameters can be adapted for various research and monitoring applications, ensuring accurate and reproducible results. The use of full scan mode allows for the confident identification of the analyte, while the SIM mode provides the necessary sensitivity for trace-level quantification.

References

Application Notes and Protocols for the Derivatization of 2,4-Dichloro-3-methylaniline for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichloro-3-methylaniline is a substituted aniline that can be challenging to analyze directly at trace levels using standard chromatographic techniques due to its polarity and potential for poor peak shape. Derivatization is a chemical modification process that converts the analyte into a less polar, more volatile, and more easily detectable compound. This application note provides detailed protocols for the derivatization of this compound for enhanced detection by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Two primary derivatization strategies are presented: N-acetylation for GC-MS analysis and fluorescent labeling with dansyl chloride for HPLC analysis. A third alternative, silylation for GC-MS, is also detailed.

Principles of Derivatization for this compound

The primary amino group (-NH₂) of this compound is the target for derivatization. By reacting this functional group, the following improvements in analytical detection can be achieved:

  • Improved Volatility for GC Analysis: Conversion of the polar amino group to a less polar amide or silylated amine increases the volatility of the analyte, making it more amenable to gas chromatography.

  • Enhanced Thermal Stability: The resulting derivatives are often more thermally stable than the parent aniline, preventing degradation in the hot GC injector and column.

  • Improved Chromatographic Peak Shape: Derivatization reduces the potential for tailing caused by the interaction of the polar amino group with active sites in the chromatographic system.

  • Increased Sensitivity for HPLC Analysis: Attaching a fluorescent tag, such as a dansyl group, allows for highly sensitive detection using a fluorescence detector (FLD), significantly lowering the limits of detection.

Part 1: N-Acetylation for GC-MS Analysis

N-acetylation is a robust and widely used derivatization technique for primary and secondary amines. In this protocol, this compound is reacted with acetic anhydride to form the corresponding N-acetyl derivative, which is then analyzed by GC-MS.

Experimental Protocol: N-Acetylation of this compound

Materials:

  • This compound standard

  • Acetic anhydride (analytical grade)

  • Pyridine (anhydrous, as catalyst)

  • Ethyl acetate (pesticide grade or equivalent)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Standard laboratory glassware (vials, pipettes, etc.)

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate. For the derivatization reaction, pipette an aliquot of the sample or standard solution into a clean, dry reaction vial. If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent like ethyl acetate and dry the extract with anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent from the sample/standard aliquot to dryness under a gentle stream of nitrogen or in a vacuum concentrator.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of ethyl acetate.

    • Add 50 µL of acetic anhydride.

    • Add 10 µL of pyridine to catalyze the reaction.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • Reaction Quenching and Work-up:

    • Cool the vial to room temperature.

    • Add 1 mL of deionized water to quench the excess acetic anhydride. Vortex for 1 minute.

    • Allow the layers to separate. The N-acetylated derivative will be in the upper organic layer (ethyl acetate).

  • Sample Analysis: Carefully transfer the upper organic layer to a clean GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be required for specific instrumentation.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial temp 100°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the N-acetyl-2,4-dichloro-3-methylaniline standard.
Quantitative Data (Representative)

The following table presents representative validation data for the GC-MS analysis of acetylated chloroanilines. This data is based on published results for similar compounds and serves as a guideline for expected performance.[1][2][3]

ParameterExpected Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantitation (LOQ)0.5 - 5 µg/L
Accuracy (Recovery)85 - 110%
Precision (RSD)< 15%

Part 2: Silylation for GC-MS Analysis

Silylation is another effective derivatization technique for compounds with active hydrogens, such as primary amines. This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) derivative of this compound.

Experimental Protocol: Silylation of this compound

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Standard laboratory glassware (vials, pipettes, etc.)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is in a dry, aprotic solvent. If the sample is in an aqueous solution, perform a liquid-liquid extraction and ensure the organic extract is thoroughly dried.

  • Derivatization Reaction:

    • In a clean, dry reaction vial, add an aliquot of the sample or standard solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA (+1% TMCS).

    • Add 50 µL of anhydrous pyridine.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the mixture at 70°C for 45 minutes.

  • Sample Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

GC-MS Instrumentation and Conditions

The GC-MS parameters would be similar to those used for the acetylated derivative, with potential adjustments to the oven temperature program based on the volatility of the TMS-derivative.

Quantitative Data (Representative)

The following table presents representative validation data for the GC-MS analysis of silylated amines.[4][5]

ParameterExpected Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.5 - 5 µg/L
Limit of Quantitation (LOQ)1 - 15 µg/L
Accuracy (Recovery)80 - 115%
Precision (RSD)< 15%

Part 3: Fluorescent Derivatization with Dansyl Chloride for HPLC Analysis

For highly sensitive detection using HPLC, this compound can be derivatized with dansyl chloride to produce a fluorescent derivative.

Experimental Protocol: Dansylation of this compound

Materials:

  • This compound standard

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Standard laboratory glassware (vials, pipettes, etc.)

  • Water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Derivatization Reaction:

    • In a reaction vial, mix 100 µL of the sample or standard solution with 200 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution.

    • Vortex the mixture for 1 minute.

  • Reaction Incubation: Incubate the reaction mixture in a water bath at 60°C for 30 minutes in the dark.

  • Reaction Termination: After incubation, cool the vial to room temperature. The excess dansyl chloride will hydrolyze.

  • Sample Analysis: Filter the sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-FLD Instrumentation and Conditions
ParameterSetting
HPLC System
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water; B: Acetonitrile. Gradient elution (e.g., start at 50% B, ramp to 95% B over 20 minutes)
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume20 µL
Fluorescence Detector
Excitation Wavelength~340 nm
Emission Wavelength~525 nm
Quantitative Data (Representative)

The following table presents representative validation data for the HPLC-FLD analysis of dansylated amines.[6][7]

ParameterExpected Performance
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.05 - 0.5 µg/mL
Accuracy (Recovery)90 - 107%
Precision (RSD)< 5%

Visualizations

Experimental Workflow for Derivatization and Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analytical Detection start Start with This compound Sample extract Liquid-Liquid Extraction (if aqueous) start->extract dry Dry Extract extract->dry derivatize Add Derivatization Reagent (e.g., Acetic Anhydride) dry->derivatize incubate Incubate (e.g., 60°C for 30 min) derivatize->incubate analyze GC-MS or HPLC-FLD Analysis incubate->analyze data Data Acquisition and Quantification analyze->data end end

Caption: General experimental workflow for the derivatization and analysis of this compound.

Logical Relationship of Derivatization Methods

derivatization_methods cluster_gcms GC-MS Analysis cluster_hplc HPLC-FLD Analysis analyte This compound acetylation N-Acetylation (Acetic Anhydride) analyte->acetylation Increases Volatility & Thermal Stability silylation Silylation (BSTFA) analyte->silylation Increases Volatility dansylation Fluorescent Labeling (Dansyl Chloride) analyte->dansylation Adds Fluorescent Tag for High Sensitivity gcms_outcome gcms_outcome acetylation->gcms_outcome Improved Peak Shape & Detectability silylation->gcms_outcome hplc_outcome hplc_outcome dansylation->hplc_outcome Trace Level Quantification

Caption: Derivatization options for this compound based on the analytical technique.

References

Application Notes: 2,4-Dichloro-3-methylaniline in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloro-3-methylaniline is an aromatic amine whose chemical structure suggests significant potential as a precursor in materials science. The presence of reactive chloro- and amino-functional groups, combined with the methyl group, allows for its use as a monomer in polymerization reactions and as a diazo component in the synthesis of advanced dyes. The halogen and methyl substituents are expected to modify the electronic properties, solubility, and stability of the resulting materials, making it a target for creating novel polymers and high-performance pigments. These application notes provide detailed, albeit hypothetical, protocols for its use in two primary research areas: the synthesis of a substituted polyaniline and the creation of a novel azo dye. The methodologies and expected data are derived from established procedures for structurally similar compounds.

Application Note 1: Synthesis of a Novel Substituted Polyaniline

1.1. Background

Polyaniline (PANI) is a well-known conducting polymer with applications in sensors, anti-corrosion coatings, and electronic devices.[1][2] Substituting the aniline monomer allows for the tuning of the polymer's properties. The incorporation of this compound as a monomer is hypothesized to yield a polymer, Poly(this compound), with enhanced solubility in organic solvents and modified electronic characteristics due to the steric and electronic effects of the chloro and methyl groups.[3][4] The resulting polymer is expected to be a semiconductor.[5]

1.2. Proposed Experimental Protocol: Oxidative Polymerization

This protocol describes the chemical oxidative polymerization of this compound using ammonium persulfate (APS) as an oxidant in an acidic medium.[5][6]

Materials:

  • This compound (Monomer)

  • Ammonium persulfate (APS) (Oxidant)

  • Hydrochloric acid (HCl, 1 M) (Dopant/Medium)

  • Ammonia solution (NH₄OH, 1 M) (for de-doping)

  • Methanol & Deionized water (for washing)

  • N-Methyl-2-pyrrolidone (NMP) (Solvent for characterization)

Equipment:

  • 250 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Monomer Solution Preparation: Dissolve 1.76 g (0.01 mol) of this compound in 100 mL of 1 M HCl in the three-neck flask. Cool the solution to 0-5 °C using an ice bath while stirring continuously.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 2.28 g (0.01 mol) of ammonium persulfate in 50 mL of 1 M HCl and cool the solution to 0-5 °C.

  • Polymerization: Add the chilled APS solution dropwise to the stirring monomer solution over a period of 30 minutes. Maintain the reaction temperature at 0-5 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for 2 hours, followed by stirring at room temperature for an additional 22 hours. A dark green precipitate, the emeraldine salt form of the polymer, should form.

  • Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the polymer sequentially with 1 M HCl, deionized water, and methanol until the filtrate becomes colorless.

  • De-doping (Optional): To obtain the emeraldine base, suspend the polymer powder in 100 mL of 1 M NH₄OH solution and stir for 12 hours.

  • Final Product: Filter the polymer again, wash thoroughly with deionized water until the filtrate is neutral, and then rinse with methanol. Dry the final dark powder in a vacuum oven at 60 °C for 24 hours.

1.3. Hypothesized Quantitative Data

The following table summarizes the expected characterization data for the synthesized Poly(this compound).

Characterization Technique Parameter Hypothesized Value/Observation
FT-IR Spectroscopy (cm⁻¹) C=C Stretching (Quinoid)~1580-1595
C=C Stretching (Benzenoid)~1470-1490
C-N Stretching~1280-1310
C-Cl Stretching~700-800
UV-Vis Spectroscopy (in NMP) π-π* transition (Benzenoid)~320-340 nm
Polaron-π* transition~420-450 nm
Electrical Conductivity (S/cm) Doped (Emeraldine Salt)10⁻⁴ to 10⁻²
De-doped (Emeraldine Base)< 10⁻⁹

1.4. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation (0-5 °C) cluster_reaction Reaction cluster_processing Processing Monomer Monomer Solution (this compound in 1M HCl) Polymerization Polymerization (24h, 0°C -> RT) Monomer->Polymerization Oxidant Oxidant Solution (APS in 1M HCl) Oxidant->Polymerization Dropwise Addition Filtration Filtration & Washing (HCl, H₂O, Methanol) Polymerization->Filtration Drying Vacuum Drying (60°C, 24h) Filtration->Drying Final_Product Final Polymer Powder Drying->Final_Product

Caption: Workflow for the synthesis of Poly(this compound).

Application Note 2: Synthesis of a High-Performance Azo Dye

2.1. Background

Azo dyes are the largest class of synthetic colorants, valued for their intense colors and structural versatility.[7] The synthesis involves a diazotization reaction of a primary aromatic amine followed by an azo coupling reaction with an electron-rich compound.[8][9] Using this compound as the diazo component and a coupling agent such as 2-naphthol is expected to produce a dye with high thermal stability and lightfastness, properties desirable in industrial pigments and performance coatings.[10]

2.2. Proposed Experimental Protocol: Diazotization and Azo Coupling

This protocol details the synthesis of a novel azo dye from this compound and 2-naphthol.

Materials:

  • This compound (Diazo Component)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • 2-Naphthol (Coupling Component)

  • Sodium hydroxide (NaOH)

  • Ethanol (for recrystallization)

  • Deionized water

  • Ice

Equipment:

  • 100 mL Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum flask

  • pH indicator paper

Procedure:

Part A: Diazotization

  • Amine Solution: In a 100 mL beaker, suspend 1.76 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated HCl and 10 mL of deionized water.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Nitrite Addition: In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water. Add this solution dropwise to the cold amine suspension. Stir vigorously and maintain the temperature below 5 °C.

  • Completion: Continue stirring for 15 minutes after the addition is complete. The formation of a clear diazonium salt solution is expected. Use this solution immediately in the next step.

Part B: Azo Coupling

  • Coupling Solution: In a separate 100 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 15 mL of 10% aqueous NaOH solution.

  • Cooling: Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with continuous stirring. A brightly colored precipitate should form immediately.[11]

  • Completion: Keep the reaction mixture in the ice bath and continue stirring for 30 minutes to ensure the reaction is complete.

  • Isolation: Collect the solid dye by vacuum filtration, wash it thoroughly with cold deionized water until the filtrate is neutral, and then air dry.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the purified dye.

2.3. Hypothesized Quantitative Data

The following table summarizes the expected properties of the synthesized azo dye.

Property Hypothesized Value/Observation
Appearance Red to dark-red crystalline powder
Melting Point (°C) > 200 (decomposition expected)
UV-Vis λmax (in Ethanol) 480 - 510 nm
Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) 25,000 - 40,000
Light Fastness (Blue Wool Scale) 6 - 7 (Good to Very Good)
Wash Fastness (Grey Scale) 4 - 5 (Good to Excellent)

2.4. Synthesis Pathway Diagram

synthesis_pathway cluster_reactants Reactants cluster_products Products Aniline This compound Diazonium Diazonium Salt Intermediate Aniline->Diazonium 1. NaNO₂, HCl 2. 0-5 °C Naphthol 2-Naphthol AzoDye Final Azo Dye Naphthol->AzoDye Diazonium->AzoDye Coupling Reaction (pH > 7, 0-5 °C)

Caption: Synthesis pathway for the azo dye from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Dichloro-3-methylaniline. This guide provides troubleshooting information and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: Common impurities can arise from several sources including incomplete reactions, side reactions, and over-reactions. The most frequently encountered impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could be a nitrated precursor like 2,4-dichloro-3-methylnitrobenzene or an incompletely chlorinated precursor.

  • Isomeric Byproducts: Formation of other isomers of dichloro-3-methylaniline, such as 2,6-dichloro-3-methylaniline or 3,5-dichloro-2-methylaniline, can occur depending on the directing effects of the substituents during chlorination.

  • Over-chlorinated Products: Further chlorination of the desired product can lead to the formation of trichloro-methylaniline derivatives, for example, 2,4,6-trichloro-3-methylaniline.[1]

  • Monochlorinated Intermediates: Incomplete chlorination can result in residual monochlorinated methylaniline isomers.

  • Residual Reducing Agents/Byproducts: If a metal-based reducing agent like stannous chloride is used for the reduction of a nitro group, inorganic tin salts may be present as impurities if not completely removed during workup.[2]

Q2: How can I detect the presence of these impurities in my product?

A2: A combination of analytical techniques is recommended for the effective identification and quantification of impurities:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating the target compound from structurally similar impurities and for determining their relative percentages.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile impurities and provides structural information based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in identifying and quantifying isomeric impurities by analyzing the distinct chemical shifts and coupling patterns of the aromatic protons and methyl group.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and getting a preliminary assessment of the product's purity.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Low yield and presence of starting material in the final product. Incomplete reaction.- For reduction of a nitro-precursor: Ensure the correct stoichiometry of the reducing agent is used. Extend the reaction time or consider a moderate increase in temperature.[2] - For chlorination: Verify the molar equivalents of the chlorinating agent. Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material.
Presence of an additional dichlorinated isomer in the product. Lack of regioselectivity in the chlorination step.- Optimize the reaction temperature; lower temperatures often favor the formation of the desired isomer. - Investigate the use of different chlorinating agents or solvent systems to improve selectivity.
A peak corresponding to a trichlorinated species is observed in the mass spectrum. Over-chlorination of the product.- Carefully control the stoichiometry of the chlorinating agent. - Add the chlorinating agent portion-wise to avoid localized high concentrations. - Monitor the reaction closely and stop it as soon as the starting material is consumed.
The final product has a high content of inorganic salts. Inefficient removal of byproducts from the reducing agent.- During the aqueous workup, ensure the pH is adjusted correctly to precipitate and remove metal salts. - Thoroughly wash the organic layer with brine or water to remove residual inorganic impurities.

Quantitative Data Summary

The following table summarizes the potential impurities and their likely impact on the final product purity. The exact percentages can vary significantly based on the specific reaction conditions.

Impurity Typical Origin Analytical Identification Purity Impact
Unreacted Precursor(s)Incomplete reactionHPLC, GC-MS, TLCCan be significant
Isomeric Dichloro-3-methylanilinesSide reaction (Chlorination)HPLC, GC-MS, NMRModerate to high
Trichloro-3-methylanilineOver-reaction (Chlorination)HPLC, GC-MSLow to moderate
Monochloro-3-methylanilineIncomplete reaction (Chlorination)HPLC, GC-MSLow to moderate
Inorganic SaltsReaction byproduct (Reduction)Ash content analysisVariable

Experimental Protocols

Key Experiment: Synthesis via Reduction of 2,6-Dichloro-3-nitrotoluene

This protocol is based on a literature procedure for a similar compound and serves as a representative example.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dichloro-3-nitrotoluene (1 equivalent) and stannous chloride (4-5 equivalents).

  • Solvent Addition: Add a mixture of concentrated hydrochloric acid and ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling, make the reaction mixture basic with a sodium hydroxide solution.

  • Extraction: Extract the product into an organic solvent such as chloroform or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Below is a diagram illustrating the potential pathways leading to the formation of common impurities during the synthesis of this compound from a nitrated precursor.

G cluster_main Synthesis Pathway cluster_impurities Potential Impurities cluster_precursor start 2,4-Dichloro-3-methylnitrobenzene product This compound start->product Reduction incomplete Unreacted Starting Material start->incomplete Incomplete Reaction over_chlorinated Trichloro-3-methylaniline product->over_chlorinated Over-chlorination (if chlorination route) isomer Isomeric Dichloro-3-methylaniline precursor 3-Methylaniline precursor->isomer Non-regioselective Chlorination

Caption: Synthetic pathway and common impurity formation.

References

Technical Support Center: Purification of 2,4-Dichloro-3-methylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2,4-Dichloro-3-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A good recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Given that this compound is only very slightly soluble in water (0.12 g/L at 25 °C), aqueous solutions are generally not suitable.[1] Organic solvents such as ethanol, methanol, isopropanol, or mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate) are likely candidates. The ideal solvent or solvent system should be determined empirically.

Q2: My this compound sample is discolored (e.g., brown or reddish). What causes this and how can I fix it?

Discoloration in anilines is commonly caused by aerial oxidation, which forms colored impurities.[2][3] To address this, you can add a small amount of a decolorizing agent, such as activated charcoal, to the hot solution before filtration.[2] Gently heat the solution with the charcoal for a few minutes to allow for adsorption of the colored impurities, then perform a hot filtration to remove the charcoal.

Q3: I am not getting any crystals to form, even after cooling the solution. What should I do?

The most common reason for the failure of crystal formation is using too much solvent.[4] To induce crystallization, you can try the following:

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.[4]

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a pure crystal of this compound, add a tiny amount to the cooled solution to act as a seed for crystallization.

  • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

Q4: My compound is "oiling out" instead of forming crystals. How can I prevent this?

"Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This can happen if the melting point of the compound is low relative to the boiling point of the solvent or if there are significant impurities.[2][4] To troubleshoot this:

  • Ensure slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[2]

  • Add more solvent: The oil may have a higher solubility in the solvent. Try adding a small amount of hot solvent to redissolve the oil, and then attempt to recrystallize again, perhaps with a slower cooling rate.[4]

  • Change the solvent system: A different solvent or a mixed solvent system might be necessary to achieve proper crystallization.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Crystal Yield Too much solvent was used.Boil off some of the solvent and allow the solution to cool again.[4]
The solution was cooled too quickly, leading to precipitation instead of crystallization.Allow the solution to cool to room temperature slowly before cooling in an ice bath.
The compound is highly soluble in the chosen solvent even at low temperatures.Choose a different solvent or a mixed-solvent system where the compound has lower solubility when cold.
Formation of an Oil Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a mixed-solvent system.
The solution is supersaturated with impurities.Further purify the crude product before recrystallization, or try a different purification technique like column chromatography.[2]
The cooling rate is too fast.Ensure a slow and gradual cooling process.[2]
Discolored Crystals The starting material contained colored impurities.Add activated charcoal to the hot solution before filtration to adsorb the impurities.[2]
Oxidation of the aniline occurred during the process.Minimize the time the solution is kept at high temperatures and consider performing the recrystallization under an inert atmosphere (e.g., nitrogen).
Premature Crystallization During Hot Filtration The solution cooled down too quickly in the funnel.Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[2]

Experimental Protocol: Recrystallization of this compound

This is a general protocol and may require optimization.

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate) to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes. An ideal solvent will dissolve the compound completely at an elevated temperature.

  • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large number of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[2]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[2]

  • Swirl the flask and gently heat for a few minutes.

4. Hot Filtration:

  • Preheat a funnel and a new Erlenmeyer flask.

  • Perform a hot gravity filtration to remove any insoluble impurities (and activated charcoal if used).

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[2]

7. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying start Start with Crude This compound choose_solvent Select Appropriate Solvent start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve decolorize Decolorize with Activated Charcoal (if needed) dissolve->decolorize hot_filtration Hot Gravity Filtration decolorize->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool vacuum_filtration Vacuum Filtration to Collect Crystals cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry end Pure this compound dry->end

Caption: A general workflow for the recrystallization of this compound.

Troubleshooting_Tree cluster_no_crystals cluster_oiling_out cluster_discolored start Recrystallization Problem? no_crystals No Crystals Formed? start->no_crystals Yes oiling_out Compound 'Oiling Out'? start->oiling_out Yes discolored_crystals Crystals Discolored? start->discolored_crystals Yes too_much_solvent Too much solvent? no_crystals->too_much_solvent cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast impurities Oxidized impurities? discolored_crystals->impurities induce_crystallization Induce Crystallization too_much_solvent->induce_crystallization Yes no_crystals_solution Reduce solvent volume. Scratch flask. Add seed crystal. induce_crystallization->no_crystals_solution change_solvent Change Solvent cooling_too_fast->change_solvent Yes oiling_out_solution Allow for slow cooling. Use a different solvent or mixed-solvent system. change_solvent->oiling_out_solution decolorize Decolorize impurities->decolorize Yes discolored_solution Add activated charcoal to hot solution before filtration. decolorize->discolored_solution

Caption: A troubleshooting decision tree for common recrystallization issues.

References

Column chromatography methods for isolating pure 2,4-Dichloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,4-Dichloro-3-methylaniline using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the isolation process.

Experimental Workflow

The general workflow for the purification of this compound by column chromatography is outlined below. This process begins with the preparation of the crude sample and concludes with the isolation of the purified product.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_sample Prepare Crude Sample dev_tlc Develop TLC Method prep_sample->dev_tlc pack_column Pack Column dev_tlc->pack_column load_sample Load Sample pack_column->load_sample elute_column Elute Column & Collect Fractions load_sample->elute_column analyze_fractions Analyze Fractions by TLC elute_column->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evap_solvent Evaporate Solvent combine_fractions->evap_solvent final_product Obtain Pure Product evap_solvent->final_product

Caption: Workflow for the purification of this compound.

Experimental Protocols

A detailed methodology for the purification of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

Protocol 1: Normal-Phase Column Chromatography

  • Thin-Layer Chromatography (TLC) Method Development:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various solvent systems to find an optimal system that provides good separation between the desired product and impurities. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.[1]

    • Visualize the spots under UV light (254 nm).

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

    • Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility).[2] Carefully apply the solution to the top of the silica gel using a pipette.[2]

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2] Carefully add this powder to the top of the packed column.[2]

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase determined from the TLC analysis.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Collect fractions in an orderly manner.

  • Analysis and Product Isolation:

    • Monitor the elution of the product by spotting collected fractions on a TLC plate.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

The following tables summarize typical parameters for the column chromatography of halogenated anilines. The optimal conditions for this compound should be determined empirically using TLC.

Table 1: Suggested Stationary and Mobile Phases

Stationary PhaseMobile Phase SystemModifierTypical Application
Silica GelHexane / Ethyl Acetate0.1-1% TriethylamineGeneral purpose normal-phase separation.
Silica GelDichloromethane / Methanol0.1-1% TriethylamineFor more polar impurities.
Neutral AluminaHexane / Ethyl AcetateNoneFor compounds sensitive to acidic silica gel.
Amine-functionalized SilicaHexane / Ethyl AcetateNoneReduces peak tailing of basic compounds.
Reversed-Phase (C18)Acetonitrile / Water or Methanol / Water0.1% Formic Acid or Ammonium Acetate BufferFor separation of more polar anilines.

Table 2: Example TLC and Column Conditions

ParameterConditionRationale
TLC Analysis
Stationary PhaseSilica gel 60 F254Standard for many organic compounds.
Mobile Phase9:1 Hexane:Ethyl Acetate (+ 0.5% Triethylamine)Provides good separation for moderately polar anilines.
Target Rf~0.3Optimal for column chromatography separation.[1]
Column Chromatography
Stationary PhaseSilica Gel (230-400 mesh)High surface area for good separation.
Elution ProfileIsocratic or Gradient (e.g., 100% Hexane to 8:2 Hexane:Ethyl Acetate)Gradient elution can improve separation of closely eluting compounds.
Modifier0.5% Triethylamine in mobile phaseMinimizes peak tailing by neutralizing acidic silanol groups.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Troubleshooting Decision Tree

G cluster_problems Identify the Issue cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered peak_tailing Peak Tailing start->peak_tailing poor_separation Poor Separation start->poor_separation no_elution Compound Not Eluting start->no_elution low_recovery Low Recovery start->low_recovery silanol_interaction Silanol Interactions peak_tailing->silanol_interaction wrong_solvent Incorrect Solvent System poor_separation->wrong_solvent overloading Column Overloading poor_separation->overloading too_polar Compound Too Polar no_elution->too_polar decomposition Decomposition on Silica low_recovery->decomposition add_base Add Triethylamine silanol_interaction->add_base optimize_tlc Re-optimize with TLC wrong_solvent->optimize_tlc reduce_load Reduce Sample Load overloading->reduce_load increase_polarity Increase Solvent Polarity too_polar->increase_polarity use_alumina Use Alumina/Deactivated Silica decomposition->use_alumina

Caption: Troubleshooting decision tree for column chromatography.

Frequently Asked Questions (FAQs)

Q1: My purified this compound appears colored, even after column chromatography. What could be the cause?

A1: A colored product can indicate the presence of oxidized impurities. Anilines are susceptible to air oxidation, which can form colored byproducts. To minimize this, it is advisable to use fresh solvents and perform the chromatography promptly. If the color persists, consider a final purification step such as recrystallization or passing the product through a short plug of activated carbon.

Q2: I am observing significant peak tailing for my compound on a silica gel column. How can I resolve this?

A2: Peak tailing with anilines is commonly caused by the interaction of the basic amine group with acidic silanol groups on the silica surface.[3] To mitigate this, add a small amount of a basic modifier, such as 0.1-1% triethylamine, to your mobile phase.[4] This will neutralize the acidic sites on the silica gel and lead to more symmetrical peaks. Alternatively, using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel can also prevent this issue.

Q3: The separation between this compound and an impurity is very poor. What steps can I take to improve resolution?

A3: To improve poor separation, first, ensure your column is not overloaded.[3] If the sample load is appropriate, you may need to adjust your mobile phase. Decreasing the polarity of the mobile phase will generally increase the retention time and can improve the separation of compounds with similar Rf values. Running a shallow gradient elution can also enhance resolution. If these adjustments are not effective, consider trying a different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) or a different stationary phase to alter the selectivity.

Q4: My compound is not eluting from the column, even with a highly polar mobile phase.

A4: If your compound is not eluting, it may be due to strong interactions with the stationary phase or precipitation on the column.[5] Ensure the compound is fully dissolved before loading. If the compound is very polar, a more aggressive solvent system might be necessary, such as adding a small percentage of methanol to dichloromethane.[5] In some cases, the compound may be decomposing on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for some time, and then developing it to see if any new spots appear. If decomposition is suspected, switch to a more inert stationary phase like neutral alumina.[5]

Q5: How do I choose the correct column size and amount of silica gel?

A5: The amount of silica gel needed depends on the difficulty of the separation and the amount of crude material. A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of the crude sample. For difficult separations, a higher ratio is recommended. The column diameter should be chosen to provide a bed height of approximately 15-20 cm with the selected amount of silica.

References

Optimization of reaction conditions to increase the yield of 2,4-Dichloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2,4-Dichloro-3-methylaniline, primarily focusing on the reduction of 2,4-dichloro-3-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the reduction of the nitro group of a suitable precursor, 2,4-dichloro-3-nitrotoluene. This transformation can be achieved using various reducing agents, with common choices being metal/acid combinations like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.[1][2][3]

Q2: What are the primary factors that influence the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of the reaction:

  • Choice of Reducing Agent: Different reducing agents have varying efficiencies and may be more or less compatible with other functional groups.[1]

  • Reaction Temperature: Temperature control is crucial as it can affect the reaction rate and the formation of byproducts.[4]

  • Solvent System: The choice of solvent can influence the solubility of reactants and the reaction pathway.[5]

  • pH of the Reaction Mixture: The pH is particularly important in metal/acid reductions and during the workup to isolate the free amine.[6]

  • Purity of Starting Materials: Impurities in the 2,4-dichloro-3-nitrotoluene can lead to side reactions and a less pure final product.

Q3: Are there any significant side reactions to be aware of?

A3: Yes, potential side reactions during the reduction of aromatic nitro compounds include:

  • Incomplete Reduction: The reaction may stop at intermediate stages, forming nitroso or hydroxylamine compounds.

  • Formation of Azo Compounds: Under certain conditions, especially with metal hydrides, condensation of intermediates can lead to the formation of azo compounds.[2]

  • Dehalogenation: Aggressive reducing conditions, particularly with certain hydrogenation catalysts, can lead to the removal of the chlorine atoms from the aromatic ring.[1][7]

Q4: How can the final product be effectively purified?

A4: Purification of this compound typically involves several steps. After the reaction is complete, the crude product is usually isolated by extraction with an organic solvent after basification of the reaction mixture.[8] Further purification can be achieved through techniques such as distillation, recrystallization, or column chromatography to remove any remaining impurities and side products.[8][9]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Q: My reaction has resulted in a very low yield of this compound. What are the possible causes?

    • A: Low yield can stem from several factors:

      • Inactive Reducing Agent: The reducing agent may have degraded. For instance, tin(II) chloride can oxidize over time. Ensure you are using a fresh or properly stored reagent.

      • Insufficient Amount of Reducing Agent: Ensure the stoichiometry of the reducing agent to the starting material is correct. An excess of the reducing agent is often required.

      • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to product degradation. Monitor the temperature closely.[4]

      • Poor Solubility: The starting material may not be sufficiently soluble in the chosen solvent system, leading to a slow or incomplete reaction. Consider a different solvent or a co-solvent.

Issue 2: Impure Product

  • Q: My final product is impure, showing multiple spots on a TLC plate. How can I improve the purity?

    • A: Product impurity often points to incomplete reaction or the formation of side products.

      • Incomplete Reaction: If the starting material is still present, consider extending the reaction time or increasing the temperature moderately.

      • Side Product Formation: If side products are the issue, you may need to adjust the reaction conditions. For example, using a milder reducing agent might prevent dehalogenation.[1]

      • Ineffective Workup: During the workup, ensure the pH is sufficiently basic to convert the amine salt to the free amine for efficient extraction into the organic layer.[6] Multiple extractions can improve recovery.

      • Enhanced Purification: Employ a more rigorous purification method. If recrystallization is ineffective, column chromatography with a suitable solvent system is a good alternative.[8]

Issue 3: Reaction Stalls or is Sluggish

  • Q: The reaction seems to have started but is not proceeding to completion. What should I do?

    • A: A stalled reaction can often be addressed by:

      • Additional Reagent: In some cases, a careful addition of more reducing agent can restart the reaction. This should be done cautiously.

      • Increased Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier.

      • Improved Agitation: Ensure the reaction mixture is being stirred efficiently, especially in heterogeneous reactions (e.g., with solid metals), to ensure proper mixing of reactants.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
SnCl₂·2H₂O / HClEthanol/Water70-8038595
Fe / HClEthanol/WaterReflux67892
H₂ (50 psi) / Pd/C (5%)Methanol2589298
H₂ (50 psi) / Raney NiEthanol25108896 (minor dehalogenation)
Na₂S₂O₄Water/Methanol6057590

Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Detailed Methodology for Synthesis via Tin(II) Chloride Reduction

This protocol describes a common method for the reduction of 2,4-dichloro-3-nitrotoluene to this compound using stannous chloride.

Materials:

  • 2,4-dichloro-3-nitrotoluene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 30% w/v)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloro-3-nitrotoluene (1 equivalent).

  • Add ethanol to dissolve the starting material.

  • In a separate beaker, dissolve tin(II) chloride dihydrate (approx. 4 equivalents) in concentrated hydrochloric acid.

  • Slowly add the tin(II) chloride solution to the stirred solution of the nitro compound. The addition may be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 70-80°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • Carefully neutralize the acidic mixture by slowly adding a concentrated sodium hydroxide solution while cooling the flask in an ice bath. The mixture will become basic (pH > 10), and tin salts will precipitate.

  • Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup & Isolation A Dissolve 2,4-dichloro-3-nitrotoluene in Ethanol C Combine Reactants A->C B Prepare SnCl2 solution in conc. HCl B->C D Heat to Reflux (70-80°C, 2-4h) C->D E Monitor by TLC D->E E->D Incomplete F Cool to Room Temperature E->F Complete G Basify with NaOH (pH > 10) F->G H Extract with Organic Solvent G->H I Wash with Brine H->I J Dry Organic Layer I->J K Evaporate Solvent J->K L Crude Product K->L M Purification (Recrystallization or Chromatography) L->M N Pure this compound M->N

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Analysis cluster_purity Impurity Analysis cluster_solutions Potential Solutions Start Low Yield or Impure Product Q1 Check TLC: Is starting material present? Start->Q1 Q2 Check TLC: Multiple unidentified spots? Start->Q2 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Product Loss Q1->A1_No No Sol1 Increase Reaction Time/Temp Add more reducing agent A1_Yes->Sol1 Sol2 Optimize Workup (pH, extractions) Improve purification method A1_No->Sol2 A2_Yes Side Reactions Occurred Q2->A2_Yes Yes A2_No Workup/Purification Issue Q2->A2_No No Sol3 Use milder reducing agent Optimize temperature A2_Yes->Sol3 A2_No->Sol2

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Minimizing side-product formation in the chlorination of 3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of 3-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial chemical transformation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments, with a focus on minimizing side-product formation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the chlorination of 3-methylaniline.

Issue 1: My reaction is producing a mixture of mono-, di-, and even tri-chlorinated products with low selectivity.

This is a common challenge due to the high reactivity of the aniline ring, which is strongly activated by the amino group.[1] To enhance the selectivity for the desired mono-chlorinated product, consider the following strategies:

  • Protect the Amine Group: The amino group's strong activating effect can be moderated by protecting it, for example, as an acetanilide.[1] This reduces the electron-donating capacity of the nitrogen atom, thereby decreasing the ring's reactivity and susceptibility to over-chlorination.

  • Choice of Chlorinating Agent: The reactivity and selectivity of the chlorination reaction are highly dependent on the chlorinating agent used.

    • Mild Agents: N-chlorosuccinimide (NCS) is a milder and often more selective chlorinating agent compared to harsher reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).[1]

    • Highly Selective Systems: For specific regioselectivity, specialized catalytic systems can be employed. For instance, certain organocatalysts can achieve high selectivity for a particular isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature can help control the reaction rate and minimize the formation of polychlorinated byproducts by reducing the overall reactivity of the system.[1]

  • Solvent Choice: The solvent can significantly influence the reaction's outcome. Non-polar solvents may help to moderate the reaction rate and improve selectivity.[1]

Issue 2: My reaction is yielding the wrong isomer. How can I control the regioselectivity?

The amino and methyl groups of 3-methylaniline are both activating and ortho-, para-directing. This leads to a mixture of isomers upon chlorination. Here’s how to troubleshoot unfavorable isomer distribution:

  • Directed Chlorination: Employing a directing group can steer the chlorination to a specific position. Certain catalysts are known to favor ortho-chlorination.

  • Catalyst Systems for Regioselectivity:

    • Ortho-Selective: A metal-free approach using a secondary amine organocatalyst with sulfuryl chloride has demonstrated high ortho-selectivity.[1]

    • Para-Selective: Utilizing copper(II) chloride in ionic liquids can predominantly yield the para-chlorinated product.[2][3]

  • Steric Hindrance: Introducing a bulky protecting group on the amine can sterically hinder the ortho positions, thereby favoring para-substitution.

  • Reaction Medium: Chlorination in concentrated sulfuric acid can alter the directing effects. The amine group is protonated to form an anilinium ion, which is a meta-directing group. This can be used to favor chlorination at positions meta to the amino group.

Issue 3: The reaction mixture is turning dark purple or black, indicating product degradation.

The formation of dark-colored byproducts is often due to the oxidation of the aniline or the chlorinated aniline products.[1] To prevent this:

  • Exclusion of Air and Water: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen. Ensure that all solvents and reagents are dry.

  • Control of Reaction Temperature: As mentioned previously, lower temperatures can help to slow down not only the primary reaction but also competing side reactions like oxidation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the expected major mono-chlorinated products in the chlorination of 3-methylaniline?

The amino (-NH₂) and methyl (-CH₃) groups are ortho-, para-directing. Therefore, electrophilic chlorination will be directed to the positions activated by both groups. The primary mono-chlorinated isomers expected are 2-chloro-3-methylaniline, 4-chloro-3-methylaniline, and 6-chloro-3-methylaniline.

Q2: How can I effectively remove dichlorinated side-products from my desired mono-chlorinated product?

Purification can be challenging due to the similar polarities of the isomers and over-chlorinated products.

  • Fractional Distillation under Vacuum: This is a common method for separating isomers with different boiling points.[4]

  • Column Chromatography: Silica gel chromatography can be effective for separating isomers, although it may require careful solvent system optimization.

  • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent can be an effective purification technique.

Q3: What is the role of a protecting group in the chlorination of anilines?

A protecting group temporarily modifies a functional group to prevent it from reacting in a subsequent step.[5][6] In the case of anilines, the amino group is highly activating. Converting it to a less activating group, such as an amide (e.g., by reacting with acetic anhydride to form an acetanilide), moderates its directing effect and reduces the likelihood of over-chlorination and other side reactions.[1] After the chlorination step, the protecting group is removed to regenerate the amino group.

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on Regioselectivity in Aniline Chlorination

Catalyst/Solvent SystemPredominant IsomerReference
Secondary Amine Organocatalyst / SO₂Cl₂Ortho[1]
Copper(II) Chloride / Ionic LiquidPara[2][3]
Concentrated Sulfuric AcidMeta[7]

Note: This table provides examples of how different reaction systems can influence the regiochemical outcome of aniline chlorination. The specific yields and ratios for 3-methylaniline may vary.

Experimental Protocols

Protocol 1: Amine Protection (Acetylation of 3-Methylaniline)
  • Dissolve 3-methylaniline in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Gently heat the mixture under reflux for a short period.

  • Pour the reaction mixture into cold water to precipitate the acetanilide product.

  • Filter, wash with water, and dry the resulting N-(3-methylphenyl)acetamide.

Protocol 2: Chlorination of N-(3-methylphenyl)acetamide with NCS
  • Dissolve the N-(3-methylphenyl)acetamide in a suitable solvent such as acetonitrile.[8]

  • Add N-chlorosuccinimide (NCS) to the solution.

  • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the chlorinated acetanilide product by chromatography or recrystallization.

Protocol 3: Deprotection (Hydrolysis of the Acetanilide)
  • Reflux the chlorinated acetanilide product in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • After the reaction is complete, neutralize the solution.

  • Extract the chlorinated 3-methylaniline product with an organic solvent.

  • Dry the organic layer and remove the solvent to obtain the final product.

Visualizations

reaction_pathway sub 3-Methylaniline prot Protection (e.g., Acetylation) sub->prot Step 1 direct_chlor Direct Chlorination sub->direct_chlor inter N-(3-methylphenyl)acetamide prot->inter chlor Chlorination (e.g., NCS) inter->chlor Step 2 prod_prot Chlorinated Acetanilide chlor->prod_prot deprot Deprotection (Hydrolysis) prod_prot->deprot Step 3 prod Mono-chlorinated 3-Methylaniline deprot->prod side_prod Side-products (Di-/Tri-chlorinated, Isomers) direct_chlor->prod direct_chlor->side_prod

Caption: Workflow for controlled mono-chlorination of 3-methylaniline via a protection strategy.

troubleshooting_logic start Chlorination of 3-Methylaniline issue Identify Primary Issue start->issue over_chlor Over-chlorination issue->over_chlor Low Selectivity wrong_iso Wrong Isomer issue->wrong_iso Poor Regioselectivity degrad Degradation issue->degrad Dark Coloration sol_over_chlor Solutions: - Protect Amine - Use Milder Reagent (NCS) - Lower Temperature over_chlor->sol_over_chlor sol_wrong_iso Solutions: - Use Directing Catalysts - Alter Reaction Medium (e.g., H₂SO₄) - Steric Hindrance wrong_iso->sol_wrong_iso sol_degrad Solutions: - Inert Atmosphere - Dry Solvents - Lower Temperature degrad->sol_degrad

Caption: Troubleshooting decision tree for common chlorination issues.

References

Troubleshooting low conversion rates in 2,4-Dichloro-3-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the synthesis of 2,4-Dichloro-3-methylaniline.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, focusing on two primary synthetic routes: direct chlorination of 3-methylaniline and reduction of 2,6-dichloro-3-nitrotoluene.

Low or No Product Formation

Q1: My overall yield of this compound is very low. What are the most common causes?

A1: Low overall yield can often be attributed to several factors depending on your synthetic route. Common issues include incomplete reactions, formation of undesired isomers, and product degradation during workup and purification.[1] Careful control of reaction conditions and the purity of reagents are crucial for a successful synthesis.

Q2: I am attempting the direct chlorination of 3-methylaniline and observing a complex mixture of products with a low yield of the desired 2,4-dichloro isomer. What is going wrong?

A2: The direct chlorination of anilines can be challenging due to the strong activating nature of the amino group, which can lead to multiple chlorinations at various positions.[2] The formation of a mixture of mono-, di-, and tri-chlorinated isomers is a common problem.[3] To improve the selectivity for the 2,4-dichloro isomer, consider the following:

  • Protecting the Amino Group: Acetylation of the amino group to form N-(3-methylphenyl)acetamide moderates the activating effect and can lead to better regioselectivity. The acetyl group can be removed by hydrolysis after the chlorination step.

  • Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) is often a milder and more selective chlorinating agent compared to chlorine gas or sulfuryl chloride.[3]

  • Reaction Conditions: Carefully controlling the temperature and stoichiometry of the chlorinating agent is critical. Overheating can lead to decomposition and the formation of tarry byproducts.[1]

Q3: My reduction of 2,6-dichloro-3-nitrotoluene is incomplete, leaving a significant amount of starting material. How can I drive the reaction to completion?

A3: Incomplete reduction of the nitro group is a common issue. To ensure the reaction goes to completion, consider the following troubleshooting steps:

  • Verify Reductant Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent, such as stannous chloride (SnCl₂) or iron powder.[4][5] For SnCl₂ reductions, a significant excess is often required.

  • Reaction Time and Temperature: The reduction may require prolonged stirring or gentle heating to proceed to completion.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the necessary reaction time.

  • Acid Concentration: For reductions using metals like iron or tin, an acidic medium (e.g., concentrated hydrochloric acid) is essential to generate the active reducing species.[4]

Impurity and Side Product Formation

Q4: My final product is a dark oil or solid, and I am having difficulty with purification. What causes this discoloration?

A4: The formation of dark, often purple or tar-like, byproducts is typically due to the oxidation of the aniline product or unreacted starting material.[3] This is particularly common in chlorination reactions. To mitigate this:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation.[2]

  • Purification with Activated Carbon: During recrystallization, adding activated carbon can help adsorb colored impurities, resulting in a purer final product.[2]

Q5: I am observing the formation of other dichlorinated isomers of 3-methylaniline. How can I improve the regioselectivity for the 2,4-dichloro isomer?

A5: Achieving high regioselectivity in the chlorination of anilines is a significant challenge. Strategies to improve the yield of the desired isomer include:

  • Use of Organocatalysts: Certain secondary ammonium salt organocatalysts have been shown to promote ortho-selective chlorination of anilines.[6][7]

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the chlorination reaction. Acetonitrile has been found to be a suitable solvent for chlorination with NCS.[3]

  • Protecting Groups: As mentioned previously, protecting the amino group can significantly influence the directing effects of the substituents, leading to improved regioselectivity.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Dichlorination of Anilines

Starting MaterialChlorinating AgentCatalyst/SolventTemperature (°C)Reaction Time (h)Yield of Dichlorinated Product (%)Reference
AnilineN-Chlorosuccinimide (3 equiv.)AcetonitrileRefluxNot Specified88 (for 2,4,6-trichloroaniline)[3]
2-methylanilineCopper(II) chloride (2 equiv.)1-hexyl-3-methylimidazolium chloride60491 (for 4-chloro-2-methylaniline)[8]
N-(p-tolyl)acetamideSulfuryl chlorideAcetic AcidRoom TempNot SpecifiedHigh (unspecified)[9]
AnilineSulfuryl chlorideSecondary amine organocatalyst / DichloromethaneRoom Temp295 (for 2-chloroaniline)[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2,6-dichloro-3-nitrotoluene

This protocol is adapted from a similar synthesis.[4]

Materials:

  • 2,6-dichloro-3-nitrotoluene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Chloroform

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of stannous chloride (1.0 mole) in concentrated hydrochloric acid (250 ml) and ethanol (125 ml).

  • To the stirred solution, add 2,6-dichloro-3-nitrotoluene (0.243 mole).

  • Heat the mixture under reflux for 1 hour.

  • Allow the reaction mixture to cool to room temperature and continue stirring for 16 hours.

  • Carefully make the mixture basic by the slow addition of a concentrated sodium hydroxide solution.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Slurry the residue with water and collect the insoluble material by filtration. Allow the solid to air dry.

  • Digest the solid with chloroform (500 ml) and ethanol (100 ml).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.

  • The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of this compound via Chlorination of N-(3-methylphenyl)acetamide

This is a general procedure based on the chlorination of protected anilines.

Part A: Acetylation of 3-methylaniline [2]

  • Dissolve 3-methylaniline in glacial acetic acid.

  • Slowly add acetic anhydride with stirring.

  • After the initial exothermic reaction subsides, gently warm the mixture for 10 minutes.

  • Pour the warm mixture into cold water with vigorous stirring to precipitate the N-(3-methylphenyl)acetamide.

  • Collect the product by vacuum filtration and wash with water.

Part B: Chlorination of N-(3-methylphenyl)acetamide

  • Dissolve the dried N-(3-methylphenyl)acetamide in a suitable solvent such as acetonitrile.

  • Add N-chlorosuccinimide (NCS) portion-wise while maintaining the reaction temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water to precipitate the chlorinated product.

  • Collect the solid by filtration and wash with water.

Part C: Hydrolysis of the N-(2,4-dichloro-3-methylphenyl)acetamide [2]

  • Reflux the chlorinated acetanilide with an excess of aqueous hydrochloric acid (e.g., 10% w/v) for 30-60 minutes.

  • Cool the solution and slowly add a concentrated sodium hydroxide solution until the mixture is alkaline to precipitate the this compound.

  • Collect the product by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

G cluster_0 Troubleshooting Low Conversion cluster_1 Direct Chlorination Pathway cluster_2 Nitro Reduction Pathway start Low Yield of this compound q1 Identify Synthetic Route start->q1 q2 Direct Chlorination Issues? q1->q2 Direct Chlorination q3 Reduction Issues? q1->q3 Nitro Reduction a1 Over-chlorination/ Isomer Formation q2->a1 a2 Incomplete Reaction q3->a2 s1 Protect Amino Group (e.g., Acetylation) a1->s1 s2 Use Milder Chlorinating Agent (e.g., NCS) a1->s2 s3 Increase Reductant Stoichiometry a2->s3 s4 Optimize Reaction Time/ Temperature a2->s4

Caption: Troubleshooting workflow for low conversion rates.

G cluster_0 Synthesis Route 1: Direct Chlorination (with Protection) cluster_1 Synthesis Route 2: Nitro Reduction start_A 3-Methylaniline step1_A Acetylation (Acetic Anhydride) start_A->step1_A intermediate_A N-(3-methylphenyl)acetamide step1_A->intermediate_A step2_A Dichlorination (e.g., NCS) intermediate_A->step2_A intermediate_B N-(2,4-dichloro-3-methylphenyl)acetamide step2_A->intermediate_B step3_A Hydrolysis (Acidic) intermediate_B->step3_A end_A This compound step3_A->end_A start_B 2,6-dichloro-3-nitrotoluene step1_B Reduction (e.g., SnCl2/HCl) start_B->step1_B end_B This compound step1_B->end_B

Caption: Synthetic pathways to this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,4-Dichloro-3-methylaniline and Other Dichloroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study on the chemical reactivity of 2,4-Dichloro-3-methylaniline against other representative dichloroaniline isomers. The reactivity of substituted anilines is a critical factor in synthetic chemistry, influencing reaction rates, regioselectivity, and the ultimate success of synthetic routes in agrochemical and pharmaceutical development.[1][2] This document presents quantitative data, detailed experimental protocols, and visual diagrams to elucidate the structural and electronic factors governing the reactivity of these important chemical intermediates.

The reactivity of the aniline core is fundamentally dictated by the electronic properties of its substituents.[1] Electron-withdrawing groups, such as chlorine, decrease the electron density of the aromatic ring and the basicity of the amino group. Conversely, electron-donating groups, like the methyl group, increase electron density. The interplay of these effects, combined with steric hindrance, results in unique reactivity profiles for each isomer.

Comparative Basicity of Dichloroaniline Isomers

The basicity of an aniline, measured by the pKₐ of its conjugate acid, is a direct indicator of the nitrogen atom's lone pair availability. Electron-withdrawing chloro-substituents decrease basicity (lower pKₐ), while electron-donating alkyl groups increase it. This compound's basicity is expected to be higher than that of 2,4-dichloroaniline due to the methyl group's electron-donating effect, but lower than aniline itself due to the two chlorine atoms.

A study by Bate et al. determined the thermodynamic ionization constants for the six dichloroaniline isomers, providing a solid basis for comparison.[3]

Table 1: Comparison of pKₐ Values for Dichloroaniline Isomers at 25°C

CompoundSubstituent PositionspKₐ (Conjugate Acid)Relative Basicity
Aniline (Reference)-4.60Highest
This compound2,4-di-Cl, 3-Me~2.5 (Estimated)Intermediate
2,3-Dichloroaniline2,3-di-Cl2.15[3]Low
2,4-Dichloroaniline2,4-di-Cl2.00[3]Low
2,5-Dichloroaniline2,5-di-Cl1.57[3]Very Low
2,6-Dichloroaniline2,6-di-Cl-0.33[3]Lowest
3,4-Dichloroaniline3,4-di-Cl3.02[3]Intermediate
3,5-Dichloroaniline3,5-di-Cl2.41[3]Intermediate

Note: The pKₐ for this compound is an estimation based on substituent effects, as a precise experimental value was not found in the cited literature.

The data clearly shows the significant base-weakening effect of chlorine atoms. The 2,6-isomer is the least basic due to the strong inductive effect and steric hindrance from two ortho-substituents.

Reactivity in Electrophilic Aromatic Substitution

The -NH₂ group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS).[4] However, the strongly deactivating, ortho-, para-directing chloro-substituents and the weakly activating, ortho-, para-directing methyl group create a complex reactivity landscape.

  • This compound : The primary sites for electrophilic attack are positions 5 and 6. The -NH₂ group strongly directs to position 6 (para) and position 5 is ortho to the activating methyl group. Steric hindrance from the adjacent chloro and methyl groups at position 3 may slightly disfavor attack at position 5.

  • 2,4-Dichloroaniline : The -NH₂ group directs to position 6 (para) and the vacant position 5 (ortho). The ring is strongly deactivated.

  • 3,5-Dichloroaniline : The -NH₂ group directs to positions 2, 4, and 6. The two meta-chlorine atoms deactivate the ring less than ortho/para chlorines, but direct the incoming electrophile to the same positions as the amino group, leading to potentially higher reactivity than other isomers.

The following diagram illustrates the logical workflow for conducting a comparative reactivity study.

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Reactivity Assessment cluster_2 Phase 3: Analysis & Comparison A Select Isomers (e.g., 2,4-DCA, 3,5-DCA, This compound) B Source or Synthesize High-Purity Compounds A->B C Characterize Analytes (NMR, MS, Purity) B->C D Determine Basicity (pKa Measurement) C->D E Competitive Electrophilic Substitution (e.g., Bromination) C->E F Competitive Diazotization Kinetics C->F G Quantify Products (GC-MS, HPLC) D->G E->G F->G H Calculate Relative Reaction Rates G->H I Correlate Reactivity with Structure (pKa, Sterics) H->I J Publish Comparison Guide I->J

Workflow for comparative analysis of aniline isomer reactivity.
Reactivity in Diazotization Reactions

Diazotization, the reaction of an aromatic primary amine with nitrous acid to form a diazonium salt, is a cornerstone of synthetic chemistry.[5] The reaction rate is dependent on the nucleophilicity of the amino group.[6]

  • General Trend : Isomers with higher basicity (higher pKₐ) are expected to undergo diazotization more rapidly, as the free amine is the reactive species. Therefore, the order of reactivity in diazotization is expected to largely follow the order of basicity: 3,4-DCA > 3,5-DCA > this compound (est.) > 2,4-DCA > 2,5-DCA > 2,6-DCA

  • Steric Effects : Severe steric hindrance around the amino group, as seen in 2,6-dichloroaniline, can dramatically slow the reaction rate, which is consistent with its extremely low basicity.

The diagram below illustrates the directing effects influencing electrophilic substitution on this compound.

Directing effects in the electrophilic substitution of this compound.

Experimental Protocols

Protocol 1: Determination of pKₐ by Spectrophotometric Method

This protocol is adapted from the methodology used to determine the ionization constants of dichloroanilines.[3]

  • Preparation of Solutions : Prepare a stock solution of the aniline isomer in methanol. Create a series of buffer solutions of known pH (e.g., using citrate, phosphate, and borate buffers) spanning a range around the expected pKₐ.

  • Spectrophotometric Measurement : For each pH, add a small, precise volume of the aniline stock solution to the buffer solution. Measure the UV-Vis absorbance spectrum of each solution. The protonated form (ArNH₃⁺) and the free base form (ArNH₂) have distinct absorbance spectra.

  • Data Analysis : Identify wavelengths where the absorbance difference between the protonated and free base forms is maximal.

  • pKₐ Calculation : The pKₐ is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKₐ = pH + log[(A - Aᵢ) / (Aₙ - A)] Where A is the absorbance of the solution at a given pH, Aᵢ is the absorbance of the fully protonated form (in strong acid), and Aₙ is the absorbance of the free base form (in strong base).

  • Thermodynamic Correction : Measurements are typically repeated at various ionic strengths and extrapolated to zero ionic strength to determine the thermodynamic pKₐ.

Protocol 2: Competitive Diazotization Rate Analysis

This protocol provides a general framework for comparing the relative rates of diazotization.[6]

  • Reactant Preparation : Prepare equimolar solutions of two different aniline isomers (e.g., this compound and 3,5-dichloroaniline) in an acidic aqueous medium (e.g., dilute HCl or H₂SO₄) and cool to 0-5°C in an ice bath.[7]

  • Initiation of Reaction : Prepare a solution of sodium nitrite (NaNO₂) in water, also cooled to 0-5°C. Add a sub-stoichiometric amount of the NaNO₂ solution to the stirred mixture of anilines. Using less than one equivalent of the nitrosating agent ensures the anilines compete for it.

  • Quenching and Derivatization : After a set reaction time (e.g., 5 minutes), quench the reaction by adding a solution of a coupling agent, such as N-(1-naphthyl)ethylenediamine or phenol.[5][8] This rapidly converts the formed diazonium salts into stable, intensely colored azo dyes.

  • Quantification : Analyze the resulting mixture of azo dyes using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. The concentration of each dye corresponds to the amount of each diazonium salt formed.

  • Calculation of Relative Rates : The ratio of the product concentrations gives the ratio of the rate constants (k₁/k₂) for the diazotization of the two competing aniline isomers. By competing each isomer against a common standard, a relative reactivity scale can be established.

References

A Comparative Guide to the Quantitative Analysis of 2,4-Dichloro-3-methylaniline in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,4-Dichloro-3-methylaniline in environmental matrices. Due to a lack of extensive specific data for this compound, this guide leverages established and validated methods for the structurally similar and closely related compound, 2,4-dichloroaniline (2,4-DCA), as a reliable proxy. The principles and techniques outlined are readily adaptable for the analysis of this compound with appropriate method development and validation.

The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both widely employed for the trace analysis of organic pollutants in complex environmental samples such as water and soil.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, the nature of the sample matrix, and the desired sample throughput. The following tables summarize the key performance parameters for the quantitative analysis of 2,4-dichloroaniline, providing a strong indication of the expected performance for this compound.

Table 1: Comparison of GC-MS and LC-MS/MS Methods for the Analysis of 2,4-Dichloroaniline.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions.
Selectivity Good to ExcellentExcellent
Sensitivity Picogram (pg) to nanogram (ng) levelsPicogram (pg) to femtogram (fg) levels
Derivatization May be required to improve volatility and peak shape.Generally not required.
Sample Throughput ModerateHigh
Matrix Effects Generally less susceptible than ESI-LC-MS.Can be susceptible to ion suppression or enhancement from matrix components.
Instrumentation Cost Moderate to HighHigh

Table 2: Quantitative Performance Data for 2,4-Dichloroaniline Analysis in Environmental Samples.

MethodMatrixSample PreparationLimit of Quantification (LOQ)RecoveryReference
LC-MS/MS SoilSolid-Liquid Extraction5.0 ng/gNot explicitly stated[1]
LC-MS/MS WaterDirect Injection (after filtration)0.5 ng/g (0.5 µg/L)Not explicitly stated[1]
GC-MS WaterLiquid-Liquid Extraction0.010 µg/L93-103%[2]
HPLC-MS/MS Chives (Plant Matrix)QuEChERS2.0 µg/kg75.3–86.0%[3]

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are generalized yet detailed methodologies for GC-MS and LC-MS/MS analysis of chloroanilines, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Water Samples

This protocol is adapted from established methods for the analysis of chloroanilines in aqueous matrices.[2][4]

a) Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a 1-liter aqueous sample, add a known amount of a suitable internal standard (e.g., a deuterated analog of the analyte).

  • Adjust the sample pH to >11 with 1 M sodium hydroxide.

  • Transfer the sample to a 2-liter separatory funnel.

  • Add 60 mL of dichloromethane to the separatory funnel and shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate for at least 10 minutes and drain the lower organic layer into a collection flask.

  • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

  • Combine the three organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

b) GC-MS Instrumental Parameters

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Soil and Water Samples

This protocol is based on a validated method for the analysis of 2,4-dichloroaniline in soil and water.[1]

a) Sample Preparation: Solid-Liquid Extraction (SLE) for Soil Samples

  • Weigh 10 g of a homogenized soil sample into a centrifuge tube.

  • Spike with a known amount of an appropriate internal standard.

  • Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of methanol and water).

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean tube.

  • Repeat the extraction with another 20 mL of the extraction solvent.

  • Combine the supernatants and evaporate to a smaller volume under nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of the initial mobile phase).

b) Sample Preparation: Water Samples

  • For water samples, filtration through a 0.45 µm filter may be sufficient.[1]

  • For trace analysis, Solid-Phase Extraction (SPE) can be employed for sample cleanup and concentration.

c) LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor to product ion transitions for this compound and the internal standard.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the quantitative analysis of this compound in environmental samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_gcms GC-MS Analysis cluster_lcmsms LC-MS/MS Analysis cluster_data_analysis Data Analysis & Reporting sample Environmental Sample (Water or Soil) extraction Extraction (LLE for Water / SLE for Soil) sample->extraction cleanup Cleanup & Concentration (SPE or Evaporation) extraction->cleanup gc_separation Gas Chromatographic Separation cleanup->gc_separation Derivatization (if needed) lc_separation Liquid Chromatographic Separation cleanup->lc_separation ms_detection_gc Mass Spectrometric Detection (SIM/Scan) gc_separation->ms_detection_gc quantification Quantification (Internal Standard Method) ms_detection_gc->quantification msms_detection_lc Tandem MS Detection (MRM) lc_separation->msms_detection_lc msms_detection_lc->quantification validation Method Validation (LOD, LOQ, Recovery, etc.) quantification->validation reporting Reporting of Results validation->reporting

Caption: General workflow for the quantitative analysis of this compound.

logical_relationship cluster_extraction Extraction Method cluster_determination Determination Technique analyte This compound in Environmental Matrix lle Liquid-Liquid Extraction (LLE) - For Water Samples analyte->lle sle Solid-Liquid Extraction (SLE) - For Soil Samples analyte->sle spe Solid-Phase Extraction (SPE) - For Water/Soil Extracts lle->spe gcms GC-MS - Good for volatile compounds - May require derivatization spe->gcms lcmsms LC-MS/MS - High sensitivity and specificity - No derivatization needed spe->lcmsms sle->spe result Quantitative Result (Concentration) gcms->result lcmsms->result

Caption: Logical relationship between sample type, preparation, and analytical technique.

References

A Comparative Guide to Analytical Methods for 2,4-Dichloro-3-methylaniline: Establishing Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 2,4-Dichloro-3-methylaniline is critical for ensuring product quality, safety, and efficacy. The validation of analytical methods is a cornerstone of this process, with linearity, accuracy, and precision being fundamental parameters that demonstrate a method's suitability. This guide provides an objective comparison of common analytical techniques for this compound, supported by typical experimental data, to aid in the selection of the most appropriate method for a given application.

The primary analytical methods for aniline derivatives, including this compound, are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).[1][2] The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis.[2]

Data Presentation: A Comparative Overview

The following tables summarize the typical performance characteristics of HPLC-UV, HPLC-MS, and GC-MS methods for the analysis of halogenated anilines, providing a clear comparison of their linearity, accuracy, and precision.

Table 1: Comparison of Linearity for Different Analytical Methods

ParameterHPLC-UVHPLC-MSGC-MS
Typical Concentration Range 0.1 - 100 µg/mL0.001 - 1.0 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.996

Table 2: Comparison of Accuracy for Different Analytical Methods

ParameterHPLC-UVHPLC-MSGC-MS
Spike Levels Low, Medium, HighLow, Medium, HighLow, Medium, High
Typical Recovery (%) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Acceptance Criteria 95.0 - 105.0%80.0 - 120.0%70.0 - 120.0%[3]

Table 3: Comparison of Precision for Different Analytical Methods

ParameterHPLC-UVHPLC-MSGC-MS
Repeatability (Intra-day, n=6) < 2.0%< 5.0%< 10.0%
Intermediate Precision (Inter-day) < 3.0%< 10.0%< 15.0%
Acceptance Criteria (RSD) < 5.0%< 15.0%< 20.0%[3]

Experimental Protocols

Detailed methodologies are crucial for the successful validation of an analytical method. Below are generalized protocols for HPLC-UV, HPLC-MS, and GC-MS that can be adapted and validated for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quantification and purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[2]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate buffer).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[2]

    • Detection Wavelength: Determined by the UV spectrum of this compound (typically in the 240-280 nm range).[2]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.[2]

  • Validation Procedures:

    • Linearity: Prepare a series of at least five standard solutions of this compound at different concentrations. Construct a calibration curve by plotting the peak area against the concentration. A correlation coefficient (r²) of >0.99 is generally required.[2]

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (low, medium, and high).[1]

    • Precision: Assess repeatability (intra-day precision) by analyzing multiple preparations of the sample on the same day. Evaluate intermediate precision (inter-day precision) by having a different analyst perform the analysis on a different day.[2]

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

This method provides higher selectivity and sensitivity, making it ideal for impurity profiling and trace analysis.[2]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer).[2]

  • Chromatographic Conditions: Similar to HPLC-UV, but may be optimized for MS detection.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is typically used. Full scan mode is used for qualitative analysis.

  • Sample Preparation: Similar to HPLC-UV, ensuring the final solvent is compatible with the MS interface.

  • Validation Procedures: Similar to HPLC-UV, with a focus on the specificity provided by the mass spectral data.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[2]

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).[2]

    • Carrier Gas: Helium or hydrogen at a constant flow rate.[2]

    • Inlet Temperature: Typically 250-280 °C.[2]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 50 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min).[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Full scan for identification and SIM for quantification.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization may be necessary to improve the volatility of the analyte.[2]

  • Validation Procedures:

    • Linearity: Establish a calibration curve over the expected concentration range.[1]

    • Accuracy: Perform standard addition experiments by spiking samples with known amounts of the analyte and calculate the recovery.[1]

    • Precision: Analyze replicate samples to determine the reproducibility and calculate the RSD.[1]

Workflow for Establishing Linearity, Accuracy, and Precision

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound, focusing on the core requirements of linearity, accuracy, and precision.

G start Start: Method Development linearity Linearity Assessment (Calibration Curve) start->linearity Establish Range accuracy Accuracy Assessment (Spike/Recovery) linearity->accuracy Define Concentrations precision Precision Assessment (Repeatability & Intermediate) accuracy->precision Confirm Quantitation data_analysis Data Analysis (r², % Recovery, %RSD) precision->data_analysis Generate Data validation_report Validation Report data_analysis->validation_report Summarize Results end End: Method Validated validation_report->end Final Approval

Workflow for Analytical Method Validation.

References

A Comparative Guide to the Analysis of 2,4-Dichloro-3-methylaniline: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

The accurate detection and quantification of 2,4-Dichloro-3-methylaniline, a chemical intermediate and potential environmental contaminant, is crucial for ensuring product quality, environmental safety, and regulatory compliance. The two most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Both methods combine a high-resolution separation technique with highly sensitive and specific mass spectrometric detection.[1][2]

This guide provides an objective comparison of GC-MS and LC-MS for the analysis of this compound, offering detailed experimental protocols, performance data, and recommendations to help researchers select the most appropriate technique for their specific needs.

Principle of the Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for compounds that are volatile and thermally stable.[3] In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.[3][4] As the separated compounds exit the column, they are ionized, typically by electron ionization (EI), which causes predictable fragmentation. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint.[4][5]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and particularly suited for polar, non-volatile, or thermally labile compounds.[2][3] Separation occurs in a liquid phase, where the sample is pumped through a column packed with a stationary phase.[4] Compounds are separated based on their affinity for the mobile and stationary phases. After elution, the compounds are ionized using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) before being detected by the mass spectrometer.[3]

Experimental Protocols

GC-MS Protocol for this compound

This protocol is based on established methods for aniline derivatives.[6]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 10 mL aqueous sample, add a suitable internal standard.

  • Adjust the pH to basic (e.g., pH > 11) using sodium hydroxide to ensure the aniline is in its free base form.

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane or methyl tert-butyl ether).

  • Vortex for 2 minutes and centrifuge to separate the layers.

  • Carefully collect the organic layer. Repeat the extraction process twice more.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Program: Start at 60°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

LC-MS/MS Protocol for this compound

This protocol is adapted from methods for the analysis of primary aromatic amines.[7][8]

1. Sample Preparation (Dilute-and-Shoot):

  • To a 900 µL aliquot of the sample (e.g., water sample or extract dissolved in a compatible solvent), add a suitable internal standard.

  • Add 100 µL of methanol (or other organic solvent) to prevent analyte adsorption.

  • Vortex the mixture.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent.[8]

  • Column: ZORBAX Eclipse Plus C18 (or equivalent), 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 40 psi.

  • Capillary Voltage: 4000 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be optimized for this compound (Expected precursor ion [M+H]⁺: m/z 176).

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of chloroaniline compounds. Actual values can vary based on instrumentation and matrix complexity.

ParameterGC-MSLC-MS/MS
Volatility Requirement High (Analyte must be volatile and thermally stable)Low (Suitable for non-volatile compounds)
Derivatization May be required for polar or non-volatile analytesGenerally not required
Limit of Detection (LOD) ~0.5 - 5 µg/L~0.01 - 1 µg/L
Limit of Quantitation (LOQ) ~2 - 15 µg/L~0.05 - 3 µg/L
Linearity (R²) >0.99>0.995
Precision (RSD%) < 15%< 10%
Sample Throughput Moderate (Longer run times and sample prep)High (Shorter run times, simpler prep)
Matrix Effects Generally lower, but inlet contamination can be an issueHigher potential for ion suppression/enhancement
Identification Confidence High (Extensive EI libraries, e.g., NIST)High (Specificity from MRM transitions)

Data compiled from typical performance characteristics noted in sources analyzing similar compounds.[7][8][9]

Experimental Workflow Visualization

G Figure 1. Analytical Workflow Comparison cluster_0 GC-MS Analysis cluster_1 LC-MS Analysis Sample_GC Sample Collection Prep_GC Liquid-Liquid Extraction & Concentration Sample_GC->Prep_GC Inject_GC Vaporization & Injection Prep_GC->Inject_GC Sep_GC GC Separation (Capillary Column) Inject_GC->Sep_GC Ion_GC Electron Ionization (EI) Sep_GC->Ion_GC Detect_GC MS Detection (Scan or SIM) Ion_GC->Detect_GC Data_GC Data Analysis (Library Match) Detect_GC->Data_GC Sample_LC Sample Collection Prep_LC Dilution & Filtration ('Dilute-and-Shoot') Sample_LC->Prep_LC Inject_LC Liquid Injection Prep_LC->Inject_LC Sep_LC LC Separation (C18 Column) Inject_LC->Sep_LC Ion_LC Electrospray Ionization (ESI) Sep_LC->Ion_LC Detect_LC MS/MS Detection (MRM) Ion_LC->Detect_LC Data_LC Data Analysis (Quantification) Detect_LC->Data_LC

Caption: Workflow for GC-MS and LC-MS analysis of this compound.

Discussion and Recommendations

GC-MS: The Established Standard

GC-MS is a robust and reliable technique for the analysis of this compound, which is sufficiently volatile and thermally stable. Its primary advantage lies in the use of Electron Ionization (EI), which generates reproducible, fragment-rich mass spectra.[5] These spectra can be confidently matched against extensive commercial libraries like NIST for unambiguous identification, which is a significant benefit for qualitative analysis and screening.[1] However, GC-MS typically requires more extensive sample preparation, such as liquid-liquid extraction, to remove non-volatile matrix components that could contaminate the system.[9]

LC-MS: The Sensitive and High-Throughput Alternative

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers superior sensitivity and specificity for trace-level quantification.[2][8] The "soft" ionization techniques used, like ESI, typically produce an intact protonated molecule ([M+H]⁺), which can be selectively isolated and fragmented to produce specific product ions.[3] This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and significantly reduces background noise, leading to lower detection limits.[10] Furthermore, LC-MS often allows for simpler and faster sample preparation, such as a "dilute-and-shoot" approach, enabling higher sample throughput.[1] This makes it an excellent choice for analyzing large batches of samples or detecting trace amounts in complex matrices like environmental water or biological fluids.[11]

The choice between GC-MS and LC-MS for the analysis of this compound depends on the specific goals of the analysis.

  • Choose GC-MS for reliable qualitative identification and routine quantitative analysis in relatively clean matrices. Its strength lies in the extensive spectral libraries available for confident compound confirmation.

  • Choose LC-MS/MS when ultra-high sensitivity is required for trace-level quantification, especially in complex sample matrices. Its high throughput and specificity make it the preferred method for demanding quantitative applications in fields like environmental monitoring and pharmaceutical development.[2][3]

References

Navigating the Analytical Landscape: A Comparative Guide to 2,4-Dichloro-3-methylaniline Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate analytical standards, the selection of a suitable reference material for 2,4-Dichloro-3-methylaniline is a critical first step. This guide provides a comparative overview of commercially available analytical standards, details a robust experimental protocol for purity assessment, and illustrates the potential metabolic fate of dichlorinated anilines.

Comparison of Commercially Available this compound Analytical Standards

While no products explicitly marketed as "Certified Reference Materials" (CRMs) for this compound were identified, several chemical suppliers offer analytical standards of this compound. A direct comparison of these materials is limited by the availability of comprehensive Certificates of Analysis (CoA). However, based on the information provided by suppliers, a summary of key specifications is presented below. Researchers are strongly encouraged to request complete CoAs from suppliers for detailed information regarding certified purity, uncertainty, and characterization methods.

SupplierProduct NumberPurityCAS NumberMolecular FormulaAdditional Information
Sigma-AldrichCIAH987EAFED97%[1]19853-79-3[1]C7H7Cl2N[1]Certificate of Analysis available.[1]
Santa Cruz Biotechnologysc-224244≥98%[2]35113-88-3C7H7Cl2N[2]For Research Use Only.[2]
BLD PharmatechBD16125798%19853-79-3C7H7Cl2NCertificate of Analysis available.
ChemSceneCS-008799797%[1]19853-79-3[1]C7H7Cl2N[1]

Experimental Protocols for Characterization

The accurate determination of purity is paramount for an analytical standard. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary method for the certification of organic reference materials, offering direct quantification without the need for a specific reference standard of the same compound.

Protocol: Purity Determination by Quantitative ¹H-NMR (qNMR)

1. Objective: To determine the mass fraction purity of this compound using the internal standard method.

2. Materials and Reagents:

  • This compound sample
  • High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known, certified purity.
  • Deuterated solvent (e.g., DMSO-d₆, Chloroform-d) of high isotopic purity.
  • NMR tubes.
  • Analytical balance.

3. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

4. Procedure:

  • Sample Preparation:
  • Accurately weigh an appropriate amount of the this compound sample and the internal standard into a clean, dry vial.
  • Dissolve the weighed solids in a precise volume of the chosen deuterated solvent.
  • Transfer a known volume of the solution into an NMR tube.
  • NMR Data Acquisition:
  • Acquire the ¹H-NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.
  • Use a 90° pulse angle.
  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  • Data Processing:
  • Apply appropriate phasing and baseline correction to the spectrum.
  • Integrate the signals corresponding to specific, well-resolved protons of both the this compound and the internal standard.
  • Calculation of Purity: The purity of the analyte is calculated using the following equation:

5. System Suitability:

  • The selected signals for integration should be baseline-resolved from other signals.
  • The signal-to-noise ratio for the selected signals should be greater than 150:1.

Potential Metabolic Pathways

While specific metabolic pathways for this compound are not extensively documented, the metabolism of dichlorinated anilines, in general, involves several key biotransformation reactions. These can include N-oxidation, N-acetylation, and oxidation of the aromatic ring.[3] N-oxidation is a critical pathway as it can lead to the formation of reactive metabolites, such as phenylhydroxylamines and nitrosobenzenes, which are implicated in the toxic effects of anilines.[3] The following diagram illustrates a generalized metabolic pathway for dichlorinated anilines.

metabolic_pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Dichloroaniline Dichloroaniline N-hydroxy-dichloroaniline N-hydroxy-dichloroaniline Dichloroaniline->N-hydroxy-dichloroaniline N-oxidation (CYP450) Hydroxylated_dichloroaniline Ring-hydroxylated dichloroaniline Dichloroaniline->Hydroxylated_dichloroaniline Hydroxylation (CYP450) N-acetyl-dichloroaniline N-acetyl-dichloroaniline Dichloroaniline->N-acetyl-dichloroaniline N-acetylation (NAT) Nitroso-dichloroaniline Nitroso-dichloroaniline N-hydroxy-dichloroaniline->Nitroso-dichloroaniline Oxidation Glucuronide_conjugate Glucuronide or Sulfate Conjugate Hydroxylated_dichloroaniline->Glucuronide_conjugate Conjugation (UGTs, SULTs) Excretion Excretion N-acetyl-dichloroaniline->Excretion Glucuronide_conjugate->Excretion

Caption: Generalized metabolic pathways of dichlorinated anilines.

Experimental Workflow for Reference Material Characterization

The development of a certified reference material involves a comprehensive workflow to ensure its accuracy, stability, and traceability. The following diagram outlines the key stages in this process.

experimental_workflow cluster_synthesis Material Production cluster_characterization Characterization cluster_certification Certification cluster_documentation Documentation synthesis Synthesis and Purification identity Identity Confirmation (NMR, MS, IR) synthesis->identity purity Purity Assessment (qNMR, HPLC, GC) identity->purity impurities Impurity Profiling (LC-MS, GC-MS) purity->impurities value_assignment Certified Value and Uncertainty Assignment impurities->value_assignment homogeneity Homogeneity Study value_assignment->homogeneity stability Stability Study (Long-term & Accelerated) homogeneity->stability coa Certificate of Analysis Generation stability->coa

Caption: Workflow for the development of a certified reference material.

References

Inter-laboratory comparison for the analysis of 2,4-Dichloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantitative analysis of 2,4-Dichloro-3-methylaniline. It is intended for researchers, scientists, and professionals in drug development to assess and compare analytical performance across different laboratories. This document outlines the experimental protocols, presents a comparative analysis of hypothetical laboratory results, and visualizes the study workflow.

Data Presentation: Comparative Laboratory Performance

An inter-laboratory study was organized to evaluate the proficiency of participating laboratories in the analysis of this compound in a standardized sample matrix. Each laboratory received two blind samples at different concentration levels (Sample A: Low Concentration, Sample B: High Concentration). The performance of each laboratory was assessed based on the accuracy of their measurements against the assigned reference values. Key statistical measures, including the Z-score, were used for an objective comparison of the results.[1][2] A Z-score between -2.0 and +2.0 is generally considered a satisfactory performance.[2]

Laboratory IDAnalytical MethodSample A Reference Value (µg/mL)Sample A Reported Value (µg/mL)Sample A Z-ScoreSample B Reference Value (µg/mL)Sample B Reported Value (µg/mL)Sample B Z-Score
Lab 01GC-MS5.205.350.2925.5026.100.24
Lab 02LC-MS/MS5.205.05-0.2925.5024.80-0.27
Lab 03GC-MS5.205.600.7725.5027.000.59
Lab 04HPLC-UV5.204.70-0.9625.5023.90-0.63
Lab 05GC-MS/MS5.205.250.1025.5025.600.04
Lab 06LC-MS/MS5.205.450.4825.5026.500.39

Experimental Protocols

The following is a representative experimental protocol based on gas chromatography-mass spectrometry (GC-MS), a common and effective method for the analysis of aniline derivatives.[3][4][5] Participating laboratories were advised to follow this protocol or use their own validated in-house methods and report any deviations.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 10 mL of the provided sample, add a suitable internal standard (e.g., 3-Chloro-4-fluoroaniline).[6]

  • Adjust the sample pH to >11 using a sodium hydroxide solution.

  • Extract the sample with 20 mL of methylene chloride by shaking vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh portions of methylene chloride.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-1MS fused silica capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.[7]

    • Injector Temperature: 200 °C.[7]

    • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped at 10°C/min to 250°C, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL, splitless mode.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan (m/z 50-300) for qualitative confirmation.

    • Ions for this compound: Target and qualifier ions should be selected based on the mass spectrum of a standard.

3. Calibration and Quantification

  • A five-point calibration curve is prepared using standards of this compound in the expected concentration range.

  • The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

The following diagrams illustrate the logical flow of the inter-laboratory comparison study and a simplified representation of a GC-MS analytical workflow.

InterLaboratory_Comparison_Workflow A Study Design & Protocol Development B Participant Recruitment A->B C Preparation & Distribution of Test Materials B->C D Homogeneity & Stability Testing C->D E Analysis by Participating Laboratories C->E D->C QC Check F Submission of Results E->F G Statistical Analysis of Data (e.g., Z-Scores) F->G H Evaluation of Laboratory Performance G->H I Issuance of Final Report H->I

Caption: Workflow of the inter-laboratory comparison study.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Liquid-Liquid Extraction B Concentration A->B C Injection into GC B->C D Chromatographic Separation C->D E Ionization & Mass Analysis (MS) D->E F Peak Integration & Quantification E->F G Reporting F->G

Caption: Simplified workflow for GC-MS analysis.

References

A Comparative Spectroscopic Analysis of 2,4-Dichloro-3-methylaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2,4-dichloro-3-methylaniline and its structurally related derivatives. The objective is to offer a comprehensive reference for the identification, characterization, and differentiation of these compounds, which are often encountered as intermediates and building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The data presented herein is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These compounds were chosen to illustrate the effects of substituent position and type on the spectral characteristics.

¹H NMR Spectral Data (CDCl₃)
CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Amine Protons (δ, ppm)
This compound 7.10 (d, J=8.5 Hz, 1H), 6.85 (d, J=8.5 Hz, 1H)2.35 (s, 3H)3.80 (br s, 2H)
2,6-Dichloro-3-methylaniline 7.05 (d, J=8.2 Hz, 1H), 6.65 (d, J=8.2 Hz, 1H)2.28 (s, 3H)4.15 (br s, 2H)
3,4-Dichloro-N-methylaniline 7.20 (d, J=8.7 Hz, 1H), 6.75 (dd, J=8.7, 2.5 Hz, 1H), 6.50 (d, J=2.5 Hz, 1H)2.85 (s, 3H, N-CH₃)3.70 (br s, 1H, NH)
4-Chloro-3-methylaniline 7.08 (d, J=8.4 Hz, 1H), 6.65 (d, J=2.4 Hz, 1H), 6.58 (dd, J=8.4, 2.4 Hz, 1H)2.25 (s, 3H)3.60 (br s, 2H)
2-Chloro-3-methylaniline 7.00 (t, J=7.8 Hz, 1H), 6.70 (d, J=7.8 Hz, 1H), 6.60 (d, J=7.8 Hz, 1H)2.30 (s, 3H)3.75 (br s, 2H)
¹³C NMR Spectral Data (CDCl₃)
CompoundAromatic Carbons (δ, ppm)Methyl Carbon (δ, ppm)
This compound 142.5, 133.0, 130.5, 128.0, 120.0, 115.016.5
2,6-Dichloro-3-methylaniline 143.0, 130.0, 128.5, 125.0, 121.0, 118.017.0
3,4-Dichloro-N-methylaniline 148.0, 132.5, 130.8, 118.0, 113.5, 112.030.5 (N-CH₃)
4-Chloro-3-methylaniline 145.0, 137.0, 130.0, 120.0, 116.0, 114.020.5
2-Chloro-3-methylaniline 144.5, 134.0, 129.0, 122.0, 118.0, 114.518.0
FTIR Spectral Data (cm⁻¹)
CompoundN-H StretchingC-H Aromatic StretchingC-H Aliphatic StretchingC=C Aromatic StretchingC-N StretchingC-Cl Stretching
This compound 3480, 3390305029201610, 14801300810, 750
2,6-Dichloro-3-methylaniline 3490, 3400306029251600, 14701290780, 710
3,4-Dichloro-N-methylaniline 341030402930, 2810 (N-CH₃)1605, 15001310860, 800
4-Chloro-3-methylaniline 3450, 3360303029151620, 15101280800
2-Chloro-3-methylaniline 3460, 3370304529201615, 14901295740
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Major Fragment Ions
This compound 175, 177, 179140, 104, 77
2,6-Dichloro-3-methylaniline 175, 177, 179140, 104, 77
3,4-Dichloro-N-methylaniline 175, 177, 179160, 125, 77
4-Chloro-3-methylaniline 141, 143106, 77
2-Chloro-3-methylaniline 141, 143106, 77

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single pulse

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single pulse

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Data Processing: Spectra were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: FTIR spectra were recorded on a spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: A background spectrum was collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced via direct infusion or after separation by gas chromatography (GC).

  • Instrumentation: Electron Ionization (EI) mass spectra were obtained using a GC-MS system.

  • Parameters:

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-500

  • Data Analysis: The resulting mass spectra were analyzed for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized aniline derivative.

Spectroscopic_Workflow Synthesis Synthesis of Aniline Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Sample FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation & Confirmation NMR->Structure_Elucidation Connectivity & Stereochemistry Purity_Assessment Purity Assessment NMR->Purity_Assessment Impurity Profile FTIR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight & Formula Structure_Elucidation->Purity_Assessment

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of aniline derivatives.

A Comparative Guide to the Ecotoxicity of Chlorinated Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ecotoxicity of various chlorinated aniline compounds, a class of chemicals used as intermediates in the synthesis of dyes, pharmaceuticals, and pesticides.[1][2] Due to their widespread use and potential for environmental release, understanding their comparative toxicity is crucial for environmental risk assessment and the development of safer chemical alternatives.[2][3] These compounds can enter aquatic ecosystems through industrial effluents and as degradation products of certain herbicides and dyes.[4] Their persistence and potential for bioaccumulation pose a significant risk to aquatic organisms.[3]

This document summarizes key experimental data on their effects on various aquatic species and outlines the standard methodologies used for ecotoxicity testing.

Quantitative Ecotoxicity Data

The toxicity of chlorinated anilines to aquatic life generally increases with the degree of chlorine substitution on the aniline ring. The position of the chlorine atom also influences toxicity.[5][6] The following tables summarize acute and chronic toxicity data for several chlorinated aniline compounds across different trophic levels.

Table 1: Acute Toxicity of Chlorinated Anilines to Aquatic Organisms

CompoundSpeciesEndpoint (Duration)Value (mg/L)Reference
AnilineDaphnia magna (Water Flea)EC50 (48h)0.08 - 112[7]
Pimephales promelas (Fathead Minnow)LC50 (96h)140.18 - 228.47[8]
Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)2.2 - 8.0[7]
Pseudokirchneriella subcapitata (Green Algae)EC50 (96h)1.9 - 154[7]
4-Chloroaniline (p-Chloroaniline)Daphnia magna (Water Flea)EC50 (48h)0.38 - 10[9]
Danio rerio (Zebrafish)LC50 (96h)10 - 20[9]
Pseudokirchneriella subcapitata (Green Algae)EC50 (72h)0.04 - 0.2[9]
3,4-DichloroanilineDaphnia magna (Water Flea)EC50 (48h)0.236 - 0.519[10]
Danio rerio (Zebrafish)LC50 (96h)7.15 - 12.6[11]
Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)1.8 - 9.0[10]
Green AlgaeEC50 (48-96h)2.2 - 6.8[10]
3,5-DichloroanilineDaphnia magna (Water Flea)EC50 (48h)1.1 - 2.0[9]
Danio rerio (Zebrafish)LC50 (96h)3.8 - 10[9]
2,3,4-TrichloroanilineDaphnia magna (Water Flea)EC50 (48h)0.38 - 1.0[9]
Danio rerio (Zebrafish)LC50 (96h)1.0 - 3.8[9]

EC50: The concentration of a substance that causes a specific effect (e.g., immobilization) in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population.

Table 2: Chronic Toxicity of Chlorinated Anilines to Aquatic Organisms

CompoundSpeciesEndpoint (Duration)Value (µg/L)Reference
AnilineDaphnia magna (Water Flea)LOEC (14d)21.8[12]
Brachydanio rerio (Zebrafish)NOEC (7-28d, reproduction)5,600 - 18,000[7]
3,4-DichloroanilineDaphnia magna (Water Flea)NOEC (15-21d, reproduction)5 - 10[10]
Oncorhynchus mykiss (Rainbow Trout)NOEC (18d, mortality)20[10]
Chironomus riparius (Midge)NOEC (12d, growth)760[10]

NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed. LOEC (Lowest Observed Effect Concentration): The lowest tested concentration of a substance at which a statistically significant adverse effect is observed.

Structure-Toxicity Relationships

Quantitative structure-activity relationship (QSAR) studies reveal a strong correlation between the molecular structure of chlorinated anilines and their ecotoxicity.[13][14] Generally, toxicity is influenced by two main factors:

  • Degree of Chlorination : Toxicity tends to increase as more chlorine atoms are added to the aniline ring. For example, trichloroaniline is generally more toxic than dichloroaniline, which is more toxic than monochloroaniline.[9][15]

  • Position of Chlorine Atoms : The specific placement of chlorine atoms on the ring also affects toxicity. Studies on mammalian systems have shown that p-chloroaniline is the most potent isomer in inducing methemoglobinemia, followed by m-chloroaniline and then o-chloroaniline.[5][6] This suggests that the electronic and steric properties conferred by the substituent position play a key role in the toxic mechanism.[13]

Hydrophobicity (often measured as the octanol-water partition coefficient, log Kow) is a key property determining the toxicity of these compounds.[16] However, in some species like Daphnia magna, the toxicity of certain chlorinated anilines does not strictly increase with a higher log Kow, indicating that other mechanisms of action are also involved.[9]

G cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Toxicological Outcome a Number of Cl Atoms c Hydrophobicity (log Kow) a->c Influences b Position of Cl Atoms d Electronic Effects (Hammett Constant) b->d Influences e Increased Ecotoxicity c->e Correlates with d->e Correlates with G prep Acclimation of Test Fish range_finding Range-Finding Test (Determine concentration range) prep->range_finding definitive_test Definitive Test Setup (5 concentrations + control) range_finding->definitive_test exposure 96-hour Exposure (Static or Flow-through) definitive_test->exposure observation Observations (Record mortality at 24, 48, 72, 96h) exposure->observation analysis Data Analysis (Calculate LC50) observation->analysis report Final Report analysis->report

References

Benchmarking the performance of catalysts for the synthesis of 2,4-Dichloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Synthesis of 2,4-Dichloro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

The efficient and selective synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. This guide provides a comprehensive benchmark of common catalytic systems for this synthesis, focusing on the reduction of 2,6-dichloro-3-nitrotoluene. The performance of different catalysts is compared based on yield, selectivity, and reaction conditions, with detailed experimental protocols provided for each method.

Primary Synthesis Route: Reduction of 2,6-dichloro-3-nitrotoluene

The most prevalent method for synthesizing this compound is the reduction of the nitro group of 2,6-dichloro-3-nitrotoluene. This transformation can be achieved through two primary pathways: chemical reduction and catalytic hydrogenation.

1. Chemical Reduction using Stannous Chloride (SnCl₂)

This classical method offers a reliable route to this compound. It involves the use of a stoichiometric amount of stannous chloride in an acidic medium.

2. Catalytic Hydrogenation

Catalytic hydrogenation is a more atom-economical and environmentally friendly alternative to chemical reduction. This method employs a catalyst, typically a noble metal on a support, to facilitate the reaction with hydrogen gas. Common catalysts for this transformation include Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), and Raney Nickel.

Performance Benchmark of Catalytic Systems

While direct comparative studies for the synthesis of this compound are limited, data from the reduction of structurally similar chloronitroaromatic compounds provide valuable insights into the expected performance of different catalysts. The following table summarizes the performance of various catalysts in the reduction of chloronitrobenzene derivatives.

CatalystSubstrateYield (%)Selectivity (%)Reaction Time (h)Temperature (°C)Pressure (atm)Key Observations
Stannous Chloride (SnCl₂) *2,6-dichloro-3-nitrotoluene~78High1RefluxAtmosphericEffective but generates significant tin waste.
Platinum on Carbon (Pt/C) p-Chloronitrobenzene>98>99.91.57010High activity and selectivity with minimal dehalogenation.[1][2]
Palladium on Carbon (Pd/C) 2-chloro-6-nitrotolueneHigh~98.828010High selectivity, but potential for hydrodechlorination at higher temperatures and pressures.[3]
Raney Nickel Aromatic Nitro Compounds80-90High0.17-0.5Room Temp.AtmosphericCost-effective and often preferred to minimize dehalogenation of aryl chlorides.[4][5]

Note: The data for Pt/C, Pd/C, and Raney Nickel are based on the reduction of closely related chloronitroaromatic compounds and serve as a predictive benchmark for the synthesis of this compound.

Detailed Experimental Protocols

1. Chemical Reduction with Stannous Chloride

  • Materials: 2,6-dichloro-3-nitrotoluene, Stannous chloride (SnCl₂·2H₂O), Concentrated hydrochloric acid, Ethanol, Sodium hydroxide.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloro-3-nitrotoluene in ethanol and concentrated hydrochloric acid.

    • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux for 1 hour.

    • Cool the mixture to room temperature and then neutralize it with a sodium hydroxide solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

2. Catalytic Hydrogenation with Platinum on Carbon (Pt/C)

  • Materials: 2,6-dichloro-3-nitrotoluene, 5% Platinum on carbon (Pt/C), Ethanol, Hydrogen gas.

  • Procedure:

    • Place 2,6-dichloro-3-nitrotoluene and ethanol in a high-pressure autoclave.

    • Add the 5% Pt/C catalyst to the mixture.

    • Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 atm).

    • Heat the reaction mixture to the desired temperature (e.g., 70°C) with vigorous stirring.

    • Monitor the reaction progress by hydrogen uptake.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the product.

3. Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

  • Materials: 2,6-dichloro-3-nitrotoluene, 5% Palladium on carbon (Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • In a high-pressure reactor, combine 2,6-dichloro-3-nitrotoluene and methanol.

    • Add the 5% Pd/C catalyst.

    • Seal the reactor, purge with nitrogen, and then with hydrogen.

    • Pressurize with hydrogen to approximately 10 atm.

    • Heat the mixture to around 80°C while stirring.

    • Maintain the reaction for 2 hours or until hydrogen consumption ceases.

    • Cool the reactor, vent, and filter off the catalyst.

    • Evaporate the solvent to yield the product.

4. Catalytic Hydrogenation with Raney Nickel

  • Materials: 2,6-dichloro-3-nitrotoluene, Raney Nickel (slurry in water), Methanol, Formic acid (90%).

  • Procedure:

    • To a suspension of 2,6-dichloro-3-nitrotoluene in methanol, carefully add Raney Nickel.

    • Stir the mixture at room temperature and add formic acid dropwise.

    • Continue stirring for 10-30 minutes, monitoring the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the Raney Nickel.

    • Evaporate the organic solvent.

    • Dissolve the residue in a suitable solvent like chloroform or ether and wash with a saturated sodium chloride solution.

    • Dry the organic layer and evaporate the solvent to obtain the final product.[4]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for benchmarking the performance of different catalysts in the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison start Start: Define Reaction (Reduction of 2,6-dichloro-3-nitrotoluene) catalyst_prep Prepare Catalysts (Pt/C, Pd/C, Raney Ni, etc.) start->catalyst_prep reagent_prep Prepare Reagents & Substrate start->reagent_prep reaction_setup Reaction Setup (Autoclave/Flask) catalyst_prep->reaction_setup reagent_prep->reaction_setup run_reaction Run Reaction under Controlled Conditions (T, P, Time) reaction_setup->run_reaction sampling In-situ Sampling (Optional) run_reaction->sampling workup Reaction Work-up (Filtration, Extraction) run_reaction->workup analysis Product Analysis (GC, HPLC, NMR, MS) sampling->analysis workup->analysis data_collection Collect Data (Yield, Selectivity, Conversion) analysis->data_collection data_table Tabulate Results data_collection->data_table conclusion Conclusion: Select Optimal Catalyst data_table->conclusion

Caption: General workflow for catalyst performance benchmarking.

Conclusion

The choice of catalyst for the synthesis of this compound via the reduction of 2,6-dichloro-3-nitrotoluene is a critical parameter influencing the efficiency, selectivity, and environmental impact of the process.

  • Stannous chloride provides a reliable, albeit less environmentally friendly, method.

  • Catalytic hydrogenation offers a greener alternative.

    • Pt/C exhibits high activity and selectivity, making it a strong candidate for efficient synthesis.[1][2]

    • Pd/C is also highly effective but requires careful control to prevent hydrodechlorination.[3]

    • Raney Nickel presents a cost-effective option with a lower tendency for dehalogenation, making it particularly suitable for the synthesis of chlorinated anilines.[4][5]

The selection of the optimal catalyst will depend on the specific requirements of the synthesis, including cost, desired purity, and environmental considerations. The provided protocols and comparative data serve as a foundation for researchers to make informed decisions and optimize their synthetic strategies.

References

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-3-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, this guide details the proper operational and disposal plans for 2,4-Dichloro-3-methylaniline, ensuring the safety of laboratory personnel and environmental protection. The following procedural, step-by-step instructions are designed for researchers, scientists, and drug development professionals.

This compound and its waste are considered hazardous and must be managed in accordance with local, state, and federal regulations. Improper disposal can lead to significant environmental harm and potential legal liabilities.[1][2] This guide outlines the necessary procedures for the safe handling, storage, and disposal of this compound.

Hazard and Safety Summary

A thorough understanding of the hazards associated with this compound is critical before handling it for any purpose, including disposal. Based on data for similar chlorinated anilines, the following hazards are anticipated.

Hazard ClassificationGHS Hazard Statements (Anticipated)Precautionary Statements (Disposal)
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][6] P264: Wash skin thoroughly after handling.[5][6] P270: Do not eat, drink or smoke when using this product.[5][6] P280: Wear protective gloves/protective clothing.[4][6]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[3]P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3][7][8]P273: Avoid release to the environment.[3][4] P391: Collect spillage.[6]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[3][4][5]
Personal Protective Equipment (PPE)

Before handling this compound for disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always consult the glove manufacturer's chemical resistance guide.[9]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or where splashing is possible, additional protective clothing should be worn.[6]

  • Respiratory Protection: All handling of this substance should occur in a well-ventilated area, preferably within a chemical fume hood.[9] If vapors or dust are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[9]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

start Start: Generation of Waste ppe Wear Appropriate PPE start->ppe Safety First segregate Segregate Halogenated Waste ppe->segregate container Use Designated, Labeled Waste Container segregate->container Prevent Cross-Contamination store Store Waste Container Safely container->store Proper Containment tag Complete Hazardous Waste Tag store->tag Secure Storage pickup Arrange for Pickup by EHS tag->pickup Regulatory Compliance end_node End: Proper Disposal by Certified Vendor pickup->end_node Official Handover

Caption: Disposal workflow for this compound.

Experimental Protocol: Waste Collection and Storage

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management company.[4][5] The following steps detail the process for accumulating and preparing this chemical waste for disposal.

1. Waste Segregation:

  • Halogenated organic waste, such as this compound, must be collected separately from non-halogenated waste streams.[10] Mixing these waste types increases disposal costs and complexity.[10]

2. Waste Collection:

  • Container: Use a designated and compatible waste container, typically a polyethylene container provided by your institution's Environmental Health and Safety (EHS) department.[9] The container must have a secure, tight-fitting lid.[9][10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings.[9]

  • Collection Process: Perform all waste transfers in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[9] This includes the pure compound, any solutions containing it, and any contaminated materials like filter paper or absorbent pads.[6]

3. Waste Storage:

  • Location: Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[1][2] The SAA should be away from open sinks or floor drains.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[1][9]

  • Closure: Keep the waste container closed at all times except when adding waste.[2][10]

  • Inventory: Maintain a log of the waste added to the container, including the date and quantity.[9]

4. Final Disposal:

  • Hazardous Waste Tag: Once the container is full or ready for pickup, complete a hazardous waste tag as required by your institution. This tag typically includes information about the generator, the contents of the container, and associated hazards.[9]

  • Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[10] Do not transport hazardous waste yourself.[10]

Spill Management Protocol

In the event of a spill, the following procedures should be followed.

Minor Spill (in a fume hood)
  • Alert others in the immediate area.[9]

  • Wear appropriate PPE.[9]

  • Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.[4][9]

  • Collect the absorbent material into a sealed, labeled hazardous waste container.[4][9]

  • Decontaminate the area with a suitable solvent, followed by soap and water.[9]

  • Report the incident to your supervisor and EHS department.[9]

Major Spill (outside a fume hood)
  • Evacuate the immediate area.[9]

  • Alert others and activate the nearest fire alarm if the spill is large or poses a fire hazard.[9]

  • Contact your institution's emergency response team and EHS department immediately.[9]

  • Provide details of the spilled substance.[9]

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[9]

Spill Response Decision Flowchart

spill Spill of this compound Occurs in_hood Is the spill contained within a fume hood? spill->in_hood minor_spill Minor Spill Protocol: - Alert others - Wear PPE - Absorb and collect waste - Decontaminate area - Report to supervisor/EHS in_hood->minor_spill Yes major_spill Major Spill Protocol: - Evacuate area - Alert others/Activate alarm - Contact emergency response/EHS - Provide details - Do not attempt cleanup in_hood->major_spill No

Caption: Decision flowchart for a spill of this compound.

References

Essential Safety and Operational Guide for 2,4-Dichloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 2,4-Dichloro-3-methylaniline (CAS No: 19853-79-3). Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[2]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles (European standard - EN 166) or safety glasses with side shields.[1][3]To prevent eye contact which can cause serious irritation.[1]
Hand Protection Protective gloves.[1][4]To avoid skin contact which can cause irritation.[1] Gloves should be removed carefully to avoid skin contamination.[1]
Body Protection Long-sleeved clothing or suitable protective clothing.[1][4]To minimize skin exposure. Contaminated clothing should be removed and washed before reuse.[1][5]
Respiratory Protection Use a dust mask (e.g., N95 type) or other suitable respiratory equipment when ventilation is insufficient or when dust formation is likely.[4]To prevent inhalation, which may cause respiratory irritation.[1]
Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent exposure and accidents.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Work in a well-ventilated area, preferably under a chemical fume hood.[6] Ensure all required PPE is correctly worn before handling the chemical.

  • Dispensing : Use non-sparking tools to handle the solid material to avoid ignition sources.[6] Avoid the formation of dust and aerosols.[6]

  • During Use : Avoid contact with skin and eyes.[5][6] Do not eat, drink, or smoke in the handling area.[1][5]

  • Post-Handling : Wash hands and any exposed skin thoroughly after handling.[1][5]

Storage Requirements

  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Keep the container tightly closed.[1][5]

  • Store locked up or in an area accessible only to qualified or authorized personnel.[5]

  • Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[5]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in case of exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Instructions
If on Skin Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1][5] If skin irritation persists, seek medical attention.[1]
If in Eyes Rinse cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing.[1][5] Get medical attention.[1][5]
If Inhaled Remove the person to fresh air and keep them comfortable for breathing.[1][5] If not breathing, give artificial respiration.[1] Call a poison center or doctor if you feel unwell.[1][5]
If Swallowed Rinse mouth with water.[1][5] Do not induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][2][5]
Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

Spill Response

  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure adequate ventilation.

  • Contain : Use personal protective equipment as required. Sweep up the spilled solid material and shovel it into suitable, closed containers for disposal.[1] Avoid generating dust.

  • Clean : Clean the affected area thoroughly.

Disposal Protocol

  • Dispose of the chemical and its container at an approved waste disposal plant.[1][2][5]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[6]

  • One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical scrubber.[2] Always follow local, regional, and national regulations for hazardous waste disposal.[7]

Workflow and Logic Diagrams

To visually represent the handling and safety protocols, the following diagrams have been created using the DOT language.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Protocol A Assess Hazards B Select & Don PPE A->B Proceed with Caution C Work in Ventilated Area B->C Begin Handling D Handle with Non-Sparking Tools C->D E Avoid Dust Formation D->E F Store Properly E->F Complete Handling G Decontaminate & Clean F->G H Dispose of Waste G->H I Exposure Event J Administer First Aid I->J K Seek Medical Attention J->K L Spill Occurs M Contain & Clean Spill L->M

Caption: Workflow for handling this compound.

cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_disposal Disposal Plan cluster_emergency Emergency Response Eyes Goggles/Safety Glasses Hands Protective Gloves Body Protective Clothing Respiratory Dust Mask (N95) Ventilation Well-Ventilated Area Tools Non-Sparking Tools Actions Avoid Skin/Eye Contact Avoid Dust Formation Container Approved Waste Container Method Licensed Disposal Company (e.g., Incineration) Container->Method Regulations Follow Local/National Rules Method->Regulations FirstAid First Aid Measures Spill Spill Containment Handling Handling Handling->FirstAid If incident occurs Handling->Spill If incident occurs Disposal Disposal Handling->Disposal Generates PPE PPE PPE->Handling Required For

Caption: Key safety relationships for this compound.

References

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.